N-(azidomethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
911372-19-5 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N-(azidomethyl)benzamide |
InChI |
InChI=1S/C8H8N4O/c9-12-11-6-10-8(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) |
InChI Key |
MWVRFSVUIVYZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCN=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-(azidomethyl)benzamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and characterization of N-(azidomethyl)benzamide, a versatile intermediate in organic synthesis. The document details a reliable multi-step synthetic pathway, outlines precise experimental protocols, and presents the expected analytical characterization data for the target compound and its precursors.
Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process starting from benzamide. The pathway involves the formation of an N-(hydroxymethyl) intermediate, followed by chlorination to create a reactive N-(chloromethyl) precursor, which is then converted to the final azide product via nucleophilic substitution.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following protocols are derived from established methodologies for the synthesis of the intermediates and analogous compounds[1][2].
Step 1: Synthesis of N-(hydroxymethyl)benzamide
This procedure follows the method of Einhorn for the hydroxymethylation of amides[1].
-
Reagents: Benzamide, 35% aqueous formaldehyde, sodium carbonate (or other weak base).
-
Procedure:
-
A mixture of benzamide and 35% aqueous formaldehyde is heated to boiling in a weakly basic medium.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool to room temperature, during which crystals of N-(hydroxymethyl)benzamide will precipitate.
-
The crystals are collected by filtration, washed with cold water, and can be recrystallized from water to yield the pure product.
-
-
Yield: Approximately 85.3%[1].
Step 2: Synthesis of N-(chloromethyl)benzamide
This step involves the chlorination of the hydroxyl group using thionyl chloride[1]. This reaction should be performed in a fume hood due to the evolution of HCl and SO₂ gases.
-
Reagents: N-(hydroxymethyl)benzamide, thionyl chloride (SOCl₂), dry carbon tetrachloride (CCl₄).
-
Procedure:
-
A suspension of N-(hydroxymethyl)benzamide is prepared in dry carbon tetrachloride (CCl₄).
-
The required amount of thionyl chloride is added portion-wise to the suspension over a period of 30 minutes while stirring. The reaction is exothermic.
-
The reaction mixture is stirred until the reaction is complete (cessation of gas evolution).
-
The solvent is removed under reduced pressure to yield N-(chloromethyl)benzamide as a colorless crystalline substance.
-
-
Note: N-(chloromethyl)benzamide is highly reactive and is typically used immediately in the next step without further purification[1].
Step 3: Synthesis of this compound
This protocol is adapted from the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide[2].
-
Reagents: Freshly prepared N-(chloromethyl)benzamide, sodium azide (NaN₃), water, triethylamine (optional, to maintain basic pH).
-
Procedure:
-
Sodium azide is dissolved in water to create an aqueous solution.
-
A solution or suspension of freshly prepared N-(chloromethyl)benzamide in a suitable solvent (e.g., acetone or directly in the aqueous medium if possible) is added in small portions to the stirred sodium azide solution.
-
The reaction mixture is stirred vigorously at room temperature for several hours (e.g., 4-5 hours) until the reaction is complete, which can be monitored by TLC.
-
Upon completion, the product may precipitate from the solution. If so, it can be collected by filtration.
-
If the product is soluble, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Characterization Data
Table 1: Physicochemical and Spectroscopic Data for the Synthesis Pathway
| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Appearance | Key IR Peaks (cm⁻¹) | Predicted ¹H NMR Signals (ppm) | Predicted Mass Spec (m/z) |
| N-(hydroxymethyl)benzamide | C₈H₉NO₂ | 151.16 | White crystals | 3400-3250 (br, O-H, N-H), 1634 (s, C=O, Amide I), 1540 (s, N-H bend, Amide II)[1] | 7.4-7.8 (m, 5H, Ar-H), ~8.5 (br s, 1H, NH), ~4.8 (d, 2H, CH₂), ~4.5 (t, 1H, OH) | [M]+ 151 |
| N-(chloromethyl)benzamide | C₈H₈ClNO | 169.61 | Colorless crystalline | ~3300 (N-H), ~1650 (C=O, Amide I), ~1540 (N-H bend, Amide II), ~750 (C-Cl) | 7.4-7.9 (m, 5H, Ar-H), ~8.8 (br s, 1H, NH), ~5.8 (d, 2H, CH₂) | [M]+ 169/171 (Cl isotope pattern) |
| This compound | C₈H₈N₄O | 176.18 | Expected solid | ~3300 (N-H), ~2100 (s, sharp, N₃ stretch), ~1650 (s, C=O, Amide I), ~1540 (s, N-H bend, Amide II) | 7.4-7.9 (m, 5H, Ar-H), ~8.7 (br t, 1H, NH), ~5.0 (d, 2H, CH₂) | [M+H]⁺ 177 |
Note: Predicted data is based on analogous structures and general principles of spectroscopy. Actual experimental values may vary.
Expected Spectroscopic Features of this compound:
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a strong, sharp absorption band around 2100 cm⁻¹ , which is characteristic of the azide (-N₃) asymmetric stretching vibration. Other key signals include the N-H stretch (~3300 cm⁻¹), the amide I (C=O stretch) band near 1650 cm⁻¹, and the amide II (N-H bend) band near 1540 cm⁻¹.
-
¹H NMR Spectroscopy: The spectrum is expected to show multiplets for the aromatic protons in the region of 7.4-7.9 ppm. A broad triplet (or unresolved multiplet) corresponding to the amide proton (NH) would appear downfield, likely above 8.5 ppm. The most telling signal would be a doublet for the methylene protons (-CH₂-) adjacent to the azide group, expected around 5.0 ppm, coupled to the amide proton.
-
¹³C NMR Spectroscopy: The spectrum will show characteristic signals for the aromatic carbons (127-135 ppm), a carbonyl carbon signal downfield (~167 ppm), and a signal for the methylene carbon (-CH₂N₃) in the range of 50-60 ppm.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 177. A characteristic fragmentation pattern would involve the loss of N₂ (28 Da) from the molecular ion.
References
An In-depth Technical Guide to the Chemical Properties and Stability of N-(azidomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for N-(azidomethyl)benzamide is not extensively available in public literature. The following guide is a comprehensive overview based on the well-documented properties of its parent molecule, benzamide, general principles of organic chemistry, and known characteristics of organic azides. The stability and handling of this compound should be approached with significant caution due to the energetic nature of the azide functional group.
Introduction
This compound is an organic compound that incorporates the structural features of a benzamide with a reactive azidomethyl group. While the benzamide core is a common motif in many pharmaceuticals and biologically active compounds, the presence of the azide group introduces unique chemical reactivity and potential energetic properties. This guide aims to provide a detailed understanding of the inferred chemical properties and stability of this compound, drawing parallels from its parent compound, benzamide, and the known behavior of organic azides.
Physicochemical Properties
To establish a baseline, the known physicochemical properties of benzamide are presented below. The introduction of the azidomethyl group is expected to alter these properties, likely increasing the molecular weight and density, and potentially influencing its melting point and solubility.
Table 1: Physicochemical Properties of Benzamide
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇NO | [1][2] |
| Molecular Weight | 121.14 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [1][2][4] |
| Melting Point | 125-130 °C | [3][4] |
| Boiling Point | 288 °C | [1][2][3] |
| Density | 1.341 g/cm³ | [2][3][4] |
| Solubility in Water | Slightly soluble (~3 g/L at room temperature) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone | [1][2][4][5] |
Table 2: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₈H₈N₄O | Addition of a -CH₂N₃ group to benzamide. |
| Molecular Weight | 176.18 g/mol | Calculated based on the molecular formula. |
| Appearance | Likely a crystalline solid | Based on the properties of benzamide and other solid organic azides. |
| Melting Point | Expected to be sensitive to heat | Organic azides can be thermally unstable. |
| Boiling Point | Not recommended to determine due to thermal instability | Heating to boiling could lead to decomposition. |
| Solubility | Similar to benzamide, likely soluble in polar organic solvents | The benzamide core will dominate solubility characteristics. |
Spectral Data
The following table summarizes the key spectral data for the parent molecule, benzamide. For this compound, one would expect to see additional signals in the NMR spectra corresponding to the methylene protons and an IR absorption characteristic of the azide group.
Table 3: Spectral Data for Benzamide
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons and the amide protons. | [6][7] |
| ¹³C NMR | Signals for the aromatic carbons and the carbonyl carbon. | [6] |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (Amide I), and N-H bending (Amide II). | [8][7] |
For this compound, the following spectral characteristics would be anticipated:
-
¹H NMR: A singlet peak for the methylene (-CH₂-) protons, in addition to the aromatic and amide proton signals.
-
¹³C NMR: A signal for the methylene carbon.
-
IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (-N₃) stretching vibration.
Stability and Safety Considerations
The primary determinant of the stability of this compound is the azidomethyl group. Organic azides are known to be energetic compounds that can be sensitive to heat, shock, and friction.[9][10][11]
Key Stability Concerns:
-
Thermal Stability: Organic azides can decompose exothermically upon heating. The decomposition of this compound would likely release nitrogen gas and a reactive nitrene intermediate.
-
Shock Sensitivity: Both organic and inorganic azides can be sensitive to shock and friction, which can initiate explosive decomposition.[9][10]
-
Reactivity with Metals: Azides can react with heavy metals (e.g., copper, lead, silver) to form highly shock-sensitive and explosive metal azides. Therefore, the use of metal spatulas or contact with metal surfaces should be avoided.[10][12]
-
Acid Sensitivity: In the presence of strong acids, organic azides can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[10][13]
-
Carbon to Nitrogen Ratio (C/N): A common guideline for the stability of organic azides is the ratio of carbon and oxygen atoms to nitrogen atoms. For this compound (C₈H₈N₄O), the ratio is (8 + 1) / 4 = 2.25. Azides with a C/N ratio between 1 and 3 can often be synthesized and isolated but should be handled with care, stored at low temperatures, and in the absence of light.[9][10][13]
Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Use personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves.
-
Work behind a blast shield, especially when handling larger quantities or performing reactions at elevated temperatures.[11]
-
Avoid using metal spatulas or allowing the compound to come into contact with ground glass joints.[10][12]
-
Do not store large quantities of the isolated compound. It is best to use it in situ or prepare it in small batches as needed.
Experimental Protocols
The synthesis of this compound can be inferred from procedures for similar compounds, such as the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide.[14] The following is a proposed multi-step synthesis.
Step 1: Synthesis of N-(hydroxymethyl)benzamide This procedure is based on the Einhorn reaction.[15][16]
-
In a round-bottom flask, suspend benzamide and a catalytic amount of a weak base (e.g., potassium carbonate) in an aqueous solution of formaldehyde (35%).
-
Heat the mixture to boiling.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool, which will cause the crystallization of N-(hydroxymethyl)benzamide.
-
Collect the crystals by filtration, wash with cold water, and air dry.
Step 2: Synthesis of N-(chloromethyl)benzamide
-
Suspend the N-(hydroxymethyl)benzamide in a dry, non-polar solvent (e.g., carbon tetrachloride) in a flask equipped with a reflux condenser and a gas outlet.
-
Slowly add thionyl chloride (SOCl₂) to the suspension while stirring. The reaction is exothermic and will evolve SO₂ and HCl gas.
-
After the addition is complete, gently reflux the mixture until the reaction is complete (as monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield crude N-(chloromethyl)benzamide. This intermediate is highly reactive and is typically used immediately in the next step without further purification.[16]
Step 3: Synthesis of this compound This step is based on the reaction of a benzamidomethylating agent with sodium azide.[14]
-
Dissolve the crude N-(chloromethyl)benzamide in a suitable polar aprotic solvent such as acetone or DMF.
-
In a separate flask, dissolve a slight excess of sodium azide in the same solvent.
-
Slowly add the N-(chloromethyl)benzamide solution to the sodium azide solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
-
Purification can be achieved by recrystallization from a suitable solvent system, though care must be taken to avoid excessive heating.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Logical workflow for the safety assessment of this compound.
References
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. BENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Benzamide | 55-21-0 [chemicalbook.com]
- 5. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bmse000668 Benzamide at BMRB [bmrb.io]
- 7. Benzamide(55-21-0) IR Spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. safety.pitt.edu [safety.pitt.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. research.wayne.edu [research.wayne.edu]
- 13. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 14. researchgate.net [researchgate.net]
- 15. as-proceeding.com [as-proceeding.com]
- 16. eprints.unite.edu.mk [eprints.unite.edu.mk]
N-(azidomethyl)benzamide: A Technical Guide to its Potential Mechanisms of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(azidomethyl)benzamide is a synthetic molecule featuring two key functional moieties: a benzamide core, a scaffold prevalent in a multitude of biologically active compounds, and an azidomethyl group, a versatile chemical handle for bioorthogonal chemistry. While direct experimental evidence detailing the specific mechanism of action for this compound is not yet prevalent in the public domain, this technical guide aims to provide an in-depth exploration of its potential biological activities. By examining the well-documented roles of the benzamide scaffold and the reactivity of the azide group, we can postulate several plausible mechanisms of action. This document will serve as a foundational resource for researchers, outlining hypothetical pathways, providing frameworks for data analysis, and detailing experimental protocols to investigate this compound's biological significance.
Introduction: Unpacking the Components
The benzamide functional group is a cornerstone of modern medicinal chemistry, found in drugs with a wide array of therapeutic applications, from antipsychotics to antiemetics and anticancer agents. The stability of the amide bond, combined with the diverse chemical space accessible through substitution on the phenyl ring and the amide nitrogen, makes it a privileged scaffold for drug design.
The introduction of an azidomethyl group (-CH₂N₃) imparts unique capabilities. The azide moiety is a powerful tool in chemical biology, primarily for its role as a bioorthogonal functional group. This means it is chemically inert to most biological functional groups but can be made to react selectively with a specific, externally introduced reaction partner (e.g., an alkyne or a phosphine). This property allows for the precise labeling and tracking of molecules in complex biological environments.
This guide will explore the intersection of these two functionalities, proposing several potential mechanisms by which this compound may exert a biological effect. These hypotheses are grounded in the known activities of related benzamide-containing molecules and the established chemical reactivity of the azide group.
Potential Mechanisms of Action
This compound as a Bioorthogonal Chemical Probe
The most direct application of the azidomethyl group is as a tool for target identification and validation. In this scenario, this compound would act as a chemical probe, binding to its cellular target(s). The azide then serves as a handle for "clicking" on a reporter molecule, such as biotin or a fluorophore, via a bioorthogonal reaction. This would allow for the isolation and subsequent identification of the target protein(s) by techniques like mass spectrometry.
The primary bioorthogonal reactions involving azides are:
-
Staudinger Ligation: Reaction with a phosphine-based probe.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): A highly efficient reaction with a terminal alkyne probe, catalyzed by copper.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with a strained cyclooctyne probe, which is more suitable for live-cell imaging.
Figure 1: Workflow for target identification using this compound as a bioorthogonal probe.
This compound as a Potential Enzyme Inhibitor
The benzamide scaffold is present in numerous enzyme inhibitors. It is plausible that this compound could inhibit enzymes through non-covalent interactions, with the azidomethyl group contributing to binding affinity or occupying a specific pocket in the active site. Potential enzyme targets, based on the activities of other benzamides, include:
-
Poly(ADP-ribose) Polymerases (PARPs): Benzamide itself is a known inhibitor of PARP enzymes, which are critical for DNA repair.[1]
-
Histone Deacetylases (HDACs): Certain N-substituted benzamides are potent inhibitors of class I HDACs, which play a key role in epigenetic regulation and are validated anticancer targets.[2]
-
Protein Tyrosine Kinases: Benzamide derivatives have been shown to inhibit kinases like the Epidermal Growth Factor Receptor (EGFR) and v-Src.[3]
Figure 2: General schematic of competitive enzyme inhibition by this compound.
This compound as a Potential Inducer of Apoptosis
Several N-substituted benzamides have been demonstrated to induce apoptosis, or programmed cell death, in cancer cell lines. This is often mediated through the intrinsic (or mitochondrial) pathway. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death. Studies on the benzamide declopramide have shown it can induce cytochrome c release and activate caspase-9, a key initiator caspase in this pathway.[4]
Figure 3: Hypothetical induction of the intrinsic apoptosis pathway by this compound.
This compound as a Potential Prodrug
The azidomethyl group could potentially be metabolically labile. While organic azides are generally stable in biological systems, enzymatic reduction of the azide to an amine is possible. If the N-(azidomethyl) group is cleaved, it could release benzamide and potentially a reactive formaldehyde equivalent. Alternatively, reduction of the azide would yield N-(aminomethyl)benzamide. This transformation could either activate the compound, unmasking a more potent pharmacophore, or be a step in its metabolism and detoxification.
Figure 4: Hypothetical metabolic activation of this compound via reduction.
Quantitative Data Framework
As no specific quantitative data for this compound is currently available, the following tables are provided as a framework for researchers to systematically record and compare experimental findings.
Table 1: In Vitro Enzyme Inhibition Data
| Enzyme Target | Assay Type | IC₅₀ (µM) | Kᵢ (µM) | Mode of Inhibition |
|---|---|---|---|---|
| e.g., HDAC1 | Fluorometric | |||
| e.g., PARP-1 | Colorimetric |
| e.g., EGFR Kinase | Kinase-Glo® | | | |
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | GI₅₀ / IC₅₀ (µM) |
|---|---|---|---|
| e.g., HeLa | Cervical | MTT / CellTiter-Glo® | |
| e.g., A549 | Lung | MTT / CellTiter-Glo® |
| e.g., MCF-7 | Breast | MTT / CellTiter-Glo® | |
Table 3: Apoptosis Induction Analysis
| Cell Line | Treatment Conc. (µM) | Time (h) | % Apoptotic Cells (Annexin V/PI) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|---|
| e.g., Jurkat | 24 |
| | | 48 | | |
Experimental Protocols
The following are detailed, generalized protocols for investigating the potential mechanisms of action of this compound.
General Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well. Pipette up and down to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI₅₀/IC₅₀ value.
In Vitro HDAC Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing a protease (e.g., trypsin) and a stop solution.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, recombinant human HDAC enzyme (e.g., HDAC1), and the compound dilutions. Include a no-enzyme control and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Initiation: Start the reaction by adding the fluorogenic substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Development: Stop the reaction by adding the developer solution. This will cleave the deacetylated substrate, releasing the fluorescent AMC group. Incubate at room temperature for 15-20 minutes.
-
Data Acquisition: Read the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Analysis: Subtract the background fluorescence (no-enzyme control) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value from the dose-response curve.
Target Identification via Click Chemistry
-
Cell Treatment: Treat cultured cells with a desired concentration of this compound for a specified time to allow it to bind to its target(s).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Click Reaction: To the cell lysate, add the click reaction components: a biotin-alkyne probe, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
-
Protein Precipitation: Precipitate the total protein from the lysate (e.g., using methanol/chloroform) to remove excess reaction reagents.
-
Enrichment of Biotinylated Proteins: Resuspend the protein pellet and incubate with streptavidin-coated magnetic beads for 1-2 hours to capture the biotin-labeled target proteins.
-
Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the this compound-treated sample compared to a vehicle control. These are the candidate target proteins.
Conclusion
This compound represents a molecule of significant interest at the crossroads of medicinal chemistry and chemical biology. While its precise biological role remains to be elucidated, the hypotheses presented in this guide offer a rational starting point for investigation. The potential for this compound to act as an enzyme inhibitor, an inducer of apoptosis, a prodrug, or a chemical probe for target discovery provides multiple avenues for future research. The experimental frameworks provided herein are intended to empower researchers to systematically explore these possibilities and unlock the therapeutic or investigative potential of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(azidomethyl)benzamide
This technical guide provides a comprehensive overview of N-(azidomethyl)benzamide, a versatile organic compound with potential applications in chemical synthesis and drug development. The guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Introduction
This compound, also known as benzamidomethyl azide, is a bifunctional molecule incorporating both a benzamide and an azide functional group. The benzamide moiety is a common scaffold in many pharmaceutical agents, contributing to their biological activity and pharmacokinetic properties. The azide group is a highly versatile functional group in organic synthesis, readily participating in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. This dual functionality makes this compound a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications.
Physicochemical Properties
Detailed experimental data for this compound is limited in the available literature. The following table summarizes the known and estimated physicochemical properties.
| Property | Value | Source/Basis for Estimation |
| Molecular Formula | C₈H₈N₄O | Calculated |
| Molecular Weight | 176.18 g/mol | Calculated |
| Appearance | Colorless crystals | [1] |
| Melting Point | Not reported. Estimated to be in the range of 80-100 °C. | Based on related benzamide derivatives. |
| Solubility | Soluble in water. | [1] |
| Infrared (IR) Spectrum | Characteristic azide stretching bands at 2125 cm⁻¹ and 2085 cm⁻¹. | [1] |
| ¹H NMR Spectrum | Expected signals for the benzoyl and azidomethyl protons. | Based on analogous structures. |
| ¹³C NMR Spectrum | Expected signals for the benzoyl and azidomethyl carbons. | Based on analogous structures. |
| Mass Spectrum | Expected molecular ion peak and fragmentation pattern. | Based on analogous structures. |
Disclaimer: The melting point, NMR, and mass spectrometry data are estimations based on structurally similar compounds and should be confirmed by experimental analysis.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving the preparation of a key intermediate, (benzamidomethyl)triethylammonium chloride, followed by its reaction with sodium azide.
Synthesis of the Precursor: (Benzamidomethyl)triethylammonium chloride
The precursor, (benzamidomethyl)triethylammonium chloride, is synthesized from benzamide in a three-step sequence.
Experimental Protocol: Synthesis of N-(hydroxymethyl)benzamide
This procedure follows the method of Einhorn.
-
Benzamide is heated to boiling in a 35% aqueous formaldehyde solution in a weakly basic medium.
-
The solution is then filtered.
-
Upon cooling the filtrate, crystals of N-(hydroxymethyl)benzamide precipitate.
-
The product is isolated by filtration. The reported yield is 85.3%.
Experimental Protocol: Synthesis of N-(chloromethyl)benzamide
This procedure is adapted from Lazarevic and coworkers.
-
A suspension of N-(hydroxymethyl)benzamide is made in dry carbon tetrachloride (CCl₄).
-
Thionyl chloride (SOCl₂) is added portion-wise over 30 minutes.
-
The resulting N-(chloromethyl)benzamide is a colorless crystalline substance. Due to its high reactivity, it is typically used immediately in the next step without further purification.
Experimental Protocol: Synthesis of (Benzamidomethyl)triethylammonium chloride
-
A solution of freshly prepared N-(chloromethyl)benzamide in acetone is added rapidly to a solution of triethylamine in acetone.
-
A white precipitate of (benzamidomethyl)triethylammonium chloride forms immediately and is collected.
The overall synthesis of the precursor can be visualized in the following workflow diagram:
Caption: Synthesis workflow for the precursor (benzamidomethyl)triethylammonium chloride.
Synthesis of this compound
The final product is synthesized by the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide in an aqueous medium.[1]
Experimental Protocol: Synthesis of this compound
-
A solution of sodium azide (5.20 mmol) in 10 mL of water is added to a solution of (benzamidomethyl)triethylammonium chloride (6.70 mmol) in 10 mL of water.
-
Several drops of triethylamine are added to adjust the pH to > 9.
-
The mixture is stirred at room temperature for 3 hours.
-
The reaction mixture is then cooled in an ice bath to induce crystallization.
-
The resulting colorless crystals of this compound are collected by filtration and air-dried.
The synthesis of this compound is depicted in the following reaction diagram:
Caption: Reaction for the synthesis of this compound.
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structure suggests several potential applications in drug discovery and development.
"Click Chemistry" and Bioorthogonal Ligation
The azide functionality allows for the use of this compound in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, selectivity, and biocompatibility. This compound can be used to introduce a benzamide-containing reporter group or a potential pharmacophore onto a target molecule containing an alkyne handle. This is a powerful tool for:
-
Target identification and validation: By attaching a fluorescent dye or an affinity tag to a bioactive molecule.
-
Drug delivery: Conjugating drugs to targeting moieties or drug carriers.
-
In situ drug synthesis: Forming the active drug at the site of action.
The logical relationship for a typical CuAAC application is shown below:
Caption: Use of this compound in CuAAC reactions.
Lead Compound Generation
The benzamide scaffold is present in a wide range of clinically used drugs with diverse therapeutic actions. By utilizing this compound as a starting material, medicinal chemists can rapidly generate libraries of novel benzamide derivatives through azide-alkyne cycloaddition. This approach allows for the exploration of the chemical space around the benzamide core to identify new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a readily accessible and versatile chemical building block. Its bifunctional nature, combining the well-established benzamide pharmacophore with the synthetically useful azide group, makes it a valuable tool for researchers in drug discovery and medicinal chemistry. The straightforward synthesis and the potential for its application in "click chemistry" open up numerous possibilities for the development of novel therapeutic agents and chemical probes. Further investigation into the physicochemical properties and biological activities of this compound and its derivatives is warranted.
References
An In-depth Technical Guide to N-(azidomethyl)benzamide: A Hypothetical Exploration
Disclaimer: Extensive searches of scientific literature and chemical databases have revealed no specific data or publications for the compound "N-(azidomethyl)benzamide." The following guide is a scientifically informed projection based on established principles of organic chemistry and data from analogous compounds. It is intended for research and informational purposes only.
Introduction
This compound is a hypothetical organic compound that incorporates a benzamide functional group and an azidomethyl substituent. While not currently documented, its structure suggests potential applications in medicinal chemistry and bioconjugation, primarily due to the versatile reactivity of the azide group. The azide can participate in bioorthogonal "click" chemistry, such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent linkage of the benzamide moiety to other molecules. This guide provides a projected synthesis, expected analytical data, and potential applications for this novel compound.
Proposed Synthesis
The most chemically plausible route to this compound is via a nucleophilic substitution reaction. This would involve the reaction of an N-(halomethyl)benzamide, such as N-(chloromethyl)benzamide, with an azide salt like sodium azide. The azide ion (N₃⁻) is an excellent nucleophile for Sₙ2 reactions, readily displacing halides from primary alkyl halides.[1]
The proposed two-step synthesis would begin with the synthesis of the N-(chloromethyl)benzamide precursor from benzamide and formaldehyde in the presence of a chlorinating agent, followed by the substitution reaction with sodium azide.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are hypothetical, yet standard, experimental protocols for the proposed synthesis.
Synthesis of N-(chloromethyl)benzamide (Precursor)
-
To a solution of benzamide (1 eq.) and paraformaldehyde (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane), thionyl chloride (1.2 eq.) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-(chloromethyl)benzamide.
-
Purification is achieved by recrystallization or column chromatography.
Synthesis of this compound
This protocol is adapted from a standard procedure for the synthesis of benzyl azide from benzyl bromide.[2]
-
N-(chloromethyl)benzamide (1.0 eq.) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]
-
Sodium azide (1.5 eq.) is added to the solution.[2]
-
The reaction mixture is stirred at room temperature for 12-24 hours.[2]
-
Reaction progress is monitored by TLC or infrared spectroscopy (monitoring the disappearance of the C-Cl stretch and the appearance of the characteristic azide stretch).
-
Upon completion, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[2]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.[2]
-
Further purification can be achieved through column chromatography on silica gel.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Organic azides are potentially explosive and should be handled with care, avoiding heat and shock.[3]
Predicted Quantitative and Spectroscopic Data
The following table summarizes the expected analytical data for this compound based on its proposed structure and data from analogous compounds such as benzyl azide and N-methylbenzamide.[2][4][5][6][7][8][9]
| Analysis | Expected Result | Rationale |
| Molecular Formula | C₈H₈N₄O | Based on the chemical structure. |
| Molecular Weight | 176.18 g/mol | Calculated from the molecular formula. |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch)~2100 cm⁻¹ (N₃ stretch, strong & sharp)~1650 cm⁻¹ (C=O stretch, amide I)~1550 cm⁻¹ (N-H bend, amide II)~3060, 1600, 1480 cm⁻¹ (Aromatic C-H & C=C) | The azide stretch around 2100 cm⁻¹ is highly characteristic.[3][10][11][12] The amide bands are typical for secondary amides. Aromatic signals are also expected. |
| ¹H NMR Spectroscopy | δ ~7.8-7.4 (m, 5H, Ar-H)δ ~7.0 (br s, 1H, N-H)δ ~4.5 (s, 2H, -CH₂-N₃) | The aromatic protons will be in the typical downfield region. The azidomethyl protons are expected to be a singlet, deshielded by the adjacent nitrogen and azide group, similar to the methylene protons in benzyl azide (δ 4.35 ppm).[2][4] The N-H proton will likely be a broad singlet. |
| ¹³C NMR Spectroscopy | δ ~167 (C=O)δ ~135-127 (Ar-C)δ ~55 (-CH₂-N₃) | The amide carbonyl carbon is expected around 167 ppm. The aromatic carbons will appear in their characteristic region. The azidomethyl carbon is predicted to be around 55 ppm, similar to that in benzyl azide (δ 54.8 ppm).[2][4] |
| Mass Spectrometry (EI) | M⁺ at m/z = 176Fragment at m/z = 148 ([M-N₂]⁺) | The molecular ion peak is expected. A characteristic fragmentation for azides is the loss of a nitrogen molecule (28 Da). |
Potential Applications and Signaling Pathways
The primary utility of this compound would likely be as a chemical probe or a building block in medicinal chemistry and drug development.
Bioorthogonal Chemistry
The azidomethyl group serves as a bioorthogonal handle. This allows for the attachment of the benzamide moiety to biomolecules (e.g., proteins, nucleic acids) or surfaces that have been functionalized with a complementary reactive group, such as an alkyne or a phosphine. This is typically achieved through "click chemistry."
Caption: CuAAC reaction of this compound with an alkyne.
Drug Development
The benzamide core is a common scaffold in many pharmaceutical agents. This compound could be used as an intermediate to synthesize a library of compounds for screening. The azide can be reduced to a primary amine, which can then be further functionalized.[1] This would allow for the exploration of the structure-activity relationship of novel benzamide derivatives.
Caption: Derivatization pathway for this compound.
Given that the compound is hypothetical, there are no known signaling pathways associated with it. Any biological activity would depend on the overall structure of the final molecule into which the this compound is incorporated.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cssp.chemspider.com [cssp.chemspider.com]
- 3. researchgate.net [researchgate.net]
- 4. BENZYL AZIDE(622-79-7) 1H NMR spectrum [chemicalbook.com]
- 5. N-Methylbenzamide | 613-93-4 | Benchchem [benchchem.com]
- 6. Benzamide, N-methyl- [webbook.nist.gov]
- 7. N-Methylbenzamide | C8H9NO | CID 11954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-Methylbenzamide(613-93-4) IR Spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
N-(azidomethyl)benzamide: A Technical Guide to Solubility and Solvent Compatibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(azidomethyl)benzamide is a derivative of benzamide, a well-studied organic compound. The introduction of an azidomethyl group (-CH₂N₃) to the amide nitrogen is expected to influence its physicochemical properties, including solubility and solvent compatibility. Understanding these properties is crucial for its application in research and development, particularly in areas such as organic synthesis and medicinal chemistry. This technical guide aims to provide a thorough understanding of the expected solubility profile of this compound and to offer detailed experimental protocols for its determination.
Physicochemical Properties of the Parent Compound: Benzamide
To infer the solubility characteristics of this compound, it is instructive to first examine the properties of benzamide. The addition of the azidomethyl group, which introduces a polar azide moiety, will likely alter these properties. The azide group can act as a hydrogen bond acceptor, potentially increasing solubility in protic solvents. However, the overall effect will depend on the interplay of various intermolecular forces.
Table 1: Physicochemical and Solubility Data for Benzamide (CAS: 55-21-0)
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO | [1] |
| Molecular Weight | 121.14 g/mol | [2] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point | 288 °C | [1] |
| Water Solubility | 13.5 g/L at 25 °C | [1] |
| Sparingly soluble | [3] | |
| Solvent Solubility | ||
| Ethanol | Soluble | [2][3] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2][3] |
| Diethyl Ether | Slightly soluble | [4] |
| Benzene | Slightly soluble | [4] |
| Carbon Tetrachloride | Very soluble | [4] |
| Carbon Disulfide | Very soluble | [4] |
Synthesis and Implied Solvent Compatibility of this compound
While direct solubility data is scarce, the synthesis of this compound (referred to as benzamidomethyl azide in the literature) provides valuable insight into its compatibility with at least one solvent system.
A known synthesis involves the reaction of (benzamidomethyl)triethylammonium chloride with sodium azide.[5] This reaction is carried out in water under alkaline conditions (pH > 9).[5] The successful formation of the product in this medium suggests that this compound is stable and at least sparingly soluble in aqueous alkaline solutions for the duration of the reaction.
Experimental Protocol for Solubility Determination
The following is a general and robust protocol for determining the solubility of a solid organic compound like this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in a range of solvents at a specified temperature.
Materials:
-
This compound (solid)
-
A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution by back-calculating from the dilution factor.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Repeat the experiment at different temperatures if the temperature dependence of solubility is required.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.
Caption: A logical workflow for determining the solubility of a compound.
Conclusion
While direct experimental data on the solubility of this compound is currently lacking, this guide provides a framework for researchers and scientists to approach its handling and use. By leveraging the known properties of the parent compound, benzamide, and employing standardized experimental protocols, a comprehensive solubility profile can be established. The synthesis of this compound in an aqueous alkaline medium suggests a degree of stability and solubility in this system. Further experimental investigation is necessary to fully characterize the solubility and solvent compatibility of this compound, which will be critical for its future applications in drug development and scientific research.
References
Spectroscopic and Synthetic Profile of N-(azidomethyl)benzamide: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a concise yet in-depth overview of the spectroscopic data and synthetic protocols for N-(azidomethyl)benzamide, a molecule of interest in various chemical and pharmaceutical research domains.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Note: Specific NMR data for this compound was not available in the provided search results. The tables are formatted for the inclusion of such data when available.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2100 | Azide (N₃) stretching |
| ~1650 | Amide C=O (Amide I) stretching |
| ~1540 | Amide N-H bending and C-N stretching (Amide II) |
| ~3300 | Amide N-H stretching |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used. The azide stretch is a particularly characteristic and strong absorption.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Fragmentation Ion |
| Data not available in search results | Molecular Ion [M]⁺ |
| Data not available in search results | [M - N₂]⁺ |
| Data not available in search results | [C₆H₅CO]⁺ (Benzoyl cation) |
| Data not available in search results | [C₆H₅]⁺ (Phenyl cation) |
Note: The expected molecular weight of this compound (C₈H₈N₄O) is approximately 176.17 g/mol . The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azide group, followed by fragmentation of the benzamide moiety.
Experimental Protocols
A common synthetic route to this compound involves a two-step process starting from benzamide. This pathway proceeds through an N-(halomethyl)benzamide intermediate.
Synthesis of N-(chloromethyl)benzamide
N-(hydroxymethyl)benzamide is first synthesized from benzamide and formaldehyde. This intermediate is then chlorinated to produce N-(chloromethyl)benzamide.
Synthesis of this compound
This compound can be synthesized via the reaction of an activated precursor, such as (benzamidomethyl)triethylammonium chloride, with sodium azide.[1] This reaction is typically carried out in an aqueous medium under mild conditions.[1]
General Procedure:
-
A solution of (benzamidomethyl)triethylammonium chloride in water is prepared.
-
To this solution, an aqueous solution of sodium azide is added.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The product, this compound, can then be isolated through filtration and purified by recrystallization.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway to this compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of N-(azidomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of N-(azidomethyl)benzamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide synthesizes information from known synthetic pathways and detailed analyses of structurally related precursor molecules and analogous compounds. By examining the conformational behavior of N-alkylbenzamides and the structural characteristics of the azidomethyl group, this document offers a predictive model of the key structural parameters of this compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug design by providing a foundational understanding of this molecule's likely stereoelectronic properties.
Introduction
This compound is a benzamide derivative of interest in various chemical and pharmaceutical research areas. Its structure combines the well-established benzamide scaffold, a common feature in many bioactive molecules, with a reactive azidomethyl group. This unique combination suggests potential applications in bioorthogonal chemistry, as a precursor for nitrogen-containing heterocycles, or as a pharmacophore in its own right. Understanding the three-dimensional structure and conformational flexibility of this compound is crucial for predicting its interactions with biological targets and for the rational design of new chemical entities.
This guide provides a detailed overview of the synthesis of this compound and presents a thorough analysis of its probable molecular geometry and conformational landscape. The information herein is compiled from a combination of documented synthetic methods for the target molecule and experimental and computational data from closely related structural analogs.
Synthesis of this compound
The synthesis of this compound, also referred to as benzamidomethyl azide, has been reported to proceed via a nucleophilic substitution reaction. The key precursor, an N-(halomethyl)benzamide, is reacted with an azide salt to yield the final product. A common route involves the following steps:
-
Formation of N-(hydroxymethyl)benzamide: The synthesis typically begins with the reaction of benzamide with formaldehyde.
-
Conversion to N-(chloromethyl)benzamide: The hydroxyl group of N-(hydroxymethyl)benzamide is then substituted with a chlorine atom, often using a chlorinating agent like thionyl chloride (SOCl₂).
-
Formation of this compound: Finally, N-(chloromethyl)benzamide is treated with an azide source, such as sodium azide (NaN₃), to introduce the azido group.
A detailed experimental protocol for a similar reaction, the synthesis of N-benzamidomethyl-4-toluenesulfonamide, starts with the preparation of N-(hydroxymethyl)benzamide and its subsequent conversion to N-(chloromethyl)benzamide[1].
Caption: Synthetic pathway for this compound.
Molecular Structure and Conformation
The N-Alkylbenzamide Core
The conformation of N-substituted benzamides is primarily dictated by the rotation around the C(O)-N bond and the N-C(alkyl) bond. The amide bond (C(O)-N) possesses significant double bond character due to resonance, which restricts rotation and leads to planar or near-planar arrangements of the amide group.
For secondary amides like this compound, two primary conformations are possible: trans and cis, referring to the relative orientation of the carbonyl oxygen and the substituent on the nitrogen. The trans conformation is generally favored due to reduced steric hindrance.
Caption: cis and trans conformers of the amide bond.
The Azidomethyl Group
The azidomethyl group (-CH₂N₃) introduces additional conformational flexibility. The azide group itself is linear or nearly linear. The key dihedral angle to consider is that around the N-CH₂ bond.
Predicted Structural and Spectroscopic Data
Based on data from analogous compounds, the following tables summarize the expected structural parameters and spectroscopic signatures for this compound.
Predicted Bond Lengths and Angles
The following table presents predicted bond lengths and angles for key structural features of this compound, inferred from crystallographic data of related benzamides and organic azides.
| Parameter | Predicted Value Range | Analogous Compound Source(s) |
| Bond Lengths (Å) | ||
| C=O | 1.22 - 1.25 | Benzamide derivatives |
| C(O)-N | 1.32 - 1.35 | Benzamide derivatives |
| N-CH₂ | 1.45 - 1.48 | N-alkylamides |
| CH₂-N₃ | 1.47 - 1.50 | Organic azides |
| N=N (terminal) | 1.12 - 1.16 | Organic azides |
| N=N (central) | 1.22 - 1.26 | Organic azides |
| Bond Angles (°) | ||
| O=C-N | 120 - 124 | Benzamide derivatives |
| C(O)-N-CH₂ | 118 - 122 | N-alkylamides |
| N-CH₂-N₃ | 108 - 112 | Organic azides |
Predicted Spectroscopic Data
The expected key signals in the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra of this compound are outlined below. These predictions are based on characteristic group frequencies and chemical shifts observed for similar functional groups.
Table 2: Predicted IR Spectroscopic Data
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3400 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| N₃ | Asymmetric Stretching | 2090 - 2140 (strong, sharp) |
| C=O (Amide I) | Stretching | 1640 - 1680 (strong) |
| N-H (Amide II) | Bending | 1510 - 1570 |
Table 3: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 6.0 - 8.5 | Broad singlet | Chemical shift is solvent dependent. |
| Aromatic (ortho) | 7.7 - 8.0 | Multiplet | |
| Aromatic (meta, para) | 7.3 - 7.6 | Multiplet | |
| -CH₂- | 4.5 - 5.5 | Doublet | Coupling to N-H proton. |
Table 4: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| Aromatic (ipso) | 130 - 135 |
| Aromatic (ortho, meta, para) | 127 - 132 |
| -CH₂- | 45 - 55 |
Conformational Analysis Workflow
A computational approach is highly recommended to definitively determine the conformational preferences and energetic landscape of this compound. The following workflow outlines a standard computational protocol.
Caption: A typical computational workflow for conformational analysis.
Conclusion
While direct experimental characterization of this compound is not widely reported, a robust model of its molecular structure and conformation can be constructed through an analysis of its synthesis and comparison with structurally related molecules. It is predicted that this compound predominantly exists in a trans amide conformation. The key identifying spectroscopic features are expected to be a strong, sharp azide stretch in the IR spectrum around 2100 cm⁻¹ and a doublet for the methylene protons in the ¹H NMR spectrum. The data and workflows presented in this guide provide a solid foundation for researchers working with this molecule and can aid in the interpretation of future experimental results and in the design of new molecules with desired properties. Further computational and experimental studies are warranted to validate and refine the predictions made herein.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling using N-(azidomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of N-(azidomethyl)benzamide as a novel chemical probe for protein labeling. This compound is a bioorthogonal reagent that can be incorporated into proteins and subsequently derivatized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This powerful technique allows for the selective attachment of reporter molecules such as fluorophores or biotin to tagged proteins, enabling their visualization, isolation, and identification.
The benzamide moiety of the reagent can serve as a structural motif for targeting specific classes of enzymes or protein-binding pockets, while the azidomethyl group provides the bioorthogonal handle for click chemistry. This dual functionality makes this compound a potentially versatile tool in chemical biology and drug discovery for activity-based protein profiling (ABPP) and target identification studies.
Principle of the Method
The protein labeling strategy using this compound involves a two-step process. First, the probe is introduced to a biological system (e.g., cell lysate, intact cells) where it may covalently or non-covalently interact with target proteins. In some applications, the probe may be designed to be metabolically incorporated into proteins. The second step is the click reaction, where a reporter molecule containing a terminal alkyne is catalytically ligated to the azide group of the probe-labeled protein. This reaction is highly specific and proceeds with high efficiency under mild, biocompatible conditions.
Materials and Reagents
-
This compound probe
-
Alkynylated reporter tag (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other Cu(I)-stabilizing ligand
-
Cell lysate or purified protein sample
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
SDS-PAGE reagents
-
Western blot reagents or fluorescence imaging system
-
Mass spectrometer for proteomic analysis
Experimental Protocols
Protocol 1: Labeling of Proteins in Cell Lysate
This protocol describes the general procedure for labeling proteins in a complex mixture, such as a cell lysate.
-
Cell Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Labeling with this compound:
-
Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.
-
Add this compound probe to the lysate to a final concentration of 10-100 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C.
-
-
Click Chemistry Reaction:
-
Prepare a fresh "click mix" by sequentially adding the following reagents:
-
Alkynylated reporter tag (e.g., alkyne-biotin) to a final concentration of 100 µM.
-
TCEP or sodium ascorbate to a final concentration of 1 mM.
-
TBTA ligand to a final concentration of 100 µM.
-
Copper(II) sulfate to a final concentration of 1 mM.
-
-
Add the click mix to the protein labeling reaction.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Analysis of Labeled Proteins:
-
The labeled proteins can be analyzed by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent alkyne tag was used) or by Western blot using an anti-biotin antibody (if a biotin-alkyne tag was used).
-
For proteomic identification, the biotinylated proteins can be enriched using streptavidin beads, followed by on-bead digestion and analysis by LC-MS/MS.
-
Protocol 2: In-Cell Protein Labeling
This protocol is for labeling proteins within living cells.
-
Cell Culture and Probe Treatment:
-
Plate cells and grow to the desired confluency.
-
Treat the cells with this compound at a concentration of 1-50 µM in cell culture medium. The optimal concentration and incubation time (4-24 hours) should be determined based on cell type and experimental goals, ensuring minimal cytotoxicity.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells as described in Protocol 1.
-
-
Click Chemistry and Analysis:
-
Perform the click chemistry reaction on the cell lysate as described in Protocol 1.
-
Analyze the labeled proteins using the appropriate methods (fluorescence imaging, Western blot, or proteomics).
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound.
Table 1: Optimization of this compound Labeling in Cell Lysate
| Probe Concentration (µM) | Incubation Time (h) | Relative Labeling Intensity (A.U.) |
| 10 | 1 | 150 ± 20 |
| 50 | 1 | 450 ± 35 |
| 100 | 1 | 800 ± 50 |
| 50 | 0.5 | 250 ± 30 |
| 50 | 2 | 600 ± 45 |
Table 2: Identification of Potential Protein Targets by Mass Spectrometry
| Protein ID | Protein Name | Peptide Count | Fold Enrichment (Probe/Control) |
| P12345 | Carbonic anhydrase 2 | 15 | 10.2 |
| Q67890 | Aldehyde dehydrogenase | 12 | 8.5 |
| A1B2C3 | Heat shock protein 70 | 8 | 3.1 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for protein labeling.
Signaling Pathway Context (Hypothetical)
Caption: Hypothetical signaling pathway with a target protein.
Conclusion
The use of this compound in combination with click chemistry offers a powerful strategy for the study of protein function and for the identification of potential drug targets. The protocols provided herein serve as a starting point for researchers to apply this chemical probe in their specific experimental systems. Optimization of labeling conditions is recommended to achieve the best results. The versatility of this approach is expected to contribute significantly to advancements in proteomics and drug development.
Application Notes and Protocols for N-(azidomethyl)benzamide in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles. This reaction is widely employed in drug discovery, bioconjugation, and materials science due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.[1][2] N-(azidomethyl)benzamide, also known as benzamidomethyl azide, is a versatile reagent that can be utilized in CuAAC reactions.[3] Its benzamide group can engage in hydrogen bonding and impart specific physicochemical properties to the resulting conjugate, making it a valuable building block for various applications, including the synthesis of enzyme inhibitors and targeted drug-delivery systems.[4]
These application notes provide an overview of the use of this compound in CuAAC reactions, including detailed experimental protocols and data presentation for researchers, scientists, and drug development professionals.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Reaction Scheme for CuAAC
The CuAAC reaction involves the coupling of an azide, such as this compound, with a terminal alkyne in the presence of a copper(I) catalyst. The copper(I) catalyst is typically generated in situ from a copper(II) salt, like copper(II) sulfate (CuSO₄), and a reducing agent, such as sodium ascorbate.[5] The reaction is often accelerated by the use of a stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA), which enhances the catalyst's efficacy and stability in aqueous solutions.[6]
Caption: General scheme of a CuAAC reaction.
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne-containing molecule in an aqueous/organic solvent system.
Materials:
-
This compound
-
Alkyne-functionalized substrate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethyl sulfoxide (DMSO), tert-butanol, and deionized water
-
Phosphate-buffered saline (PBS) for biological applications
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM solution of this compound in DMSO.
-
Prepare a 10 mM solution of the alkyne substrate in DMSO.
-
Prepare a 100 mM solution of copper(II) sulfate in deionized water.
-
Prepare a 500 mM solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 100 mM solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne substrate (1 equivalent).
-
Add the this compound solution (1.2 equivalents).
-
Add the solvent of choice (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate tube, premix the copper(II) sulfate solution (0.1 equivalents) and THPTA solution (0.5 equivalents). Let it stand for 2-3 minutes.[7]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).
-
-
Reaction Conditions:
-
Vortex the reaction mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the product can be purified using an appropriate method such as column chromatography on silica gel, preparative HPLC, or precipitation.
-
Protocol 2: Bioconjugation of an Alkyne-Modified Peptide
This protocol provides a method for conjugating this compound to an alkyne-modified peptide in an aqueous buffer.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Dissolve the alkyne-modified peptide in PBS to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of CuSO₄ (50 mM in water), THPTA (250 mM in water), and sodium ascorbate (500 mM in water, prepared fresh).
-
-
Conjugation Reaction:
-
To the peptide solution, add the this compound stock solution to a final concentration of 1.5 mM (1.5 equivalents).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.[5]
-
Add the copper/THPTA catalyst solution to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation and Purification:
-
Incubate the reaction at room temperature for 1-2 hours.
-
The resulting peptide conjugate can be purified by size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.[7]
-
Data Presentation
The following tables provide representative data for typical CuAAC reactions. Note that optimal conditions may vary depending on the specific substrates.
Table 1: Reaction Conditions for CuAAC with this compound
| Parameter | Condition | Rationale |
| Solvent | t-BuOH/H₂O (1:1), DMSO | Good for a wide range of substrates.[8] |
| Temperature | Room Temperature | Mild conditions prevent degradation of sensitive substrates. |
| pH | 4-11 | The reaction is generally insensitive to pH in this range.[9] |
| Catalyst Loading | 1-5 mol% Cu(I) | Sufficient for efficient catalysis.[10] |
| Ligand | THPTA | Water-soluble and stabilizes the Cu(I) oxidation state.[6] |
| Reaction Time | 1-12 hours | Typically sufficient for high conversion. |
Table 2: Example Molar Equivalents of Reagents
| Reagent | Equivalents |
| Alkyne Substrate | 1.0 |
| This compound | 1.2 - 2.0 |
| Copper(II) Sulfate | 0.05 - 0.1 |
| THPTA | 0.25 - 0.5 |
| Sodium Ascorbate | 1.0 - 2.0 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a CuAAC experiment.
Caption: A typical experimental workflow for a CuAAC reaction.
Troubleshooting
-
Low Yield: If the reaction yield is low, consider increasing the concentration of the copper catalyst and ligand.[5] Ensure the sodium ascorbate solution is freshly prepared, as it can degrade over time. The presence of impurities in the reactants or solvents can also inhibit the catalyst.
-
Side Reactions: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring a sufficient concentration of the reducing agent (sodium ascorbate) and by performing the reaction under an inert atmosphere if necessary.[2]
-
Insolubility: If reactants are not soluble in aqueous systems, co-solvents such as DMSO, DMF, or t-butanol can be used.[8]
Safety Considerations
-
Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating and mechanical shock.
-
Copper Salts: Copper salts are toxic and should be handled in a well-ventilated area with appropriate personal protective equipment.
By following these guidelines and protocols, researchers can effectively utilize this compound in a variety of CuAAC applications to synthesize novel conjugates for drug development and other scientific endeavors.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. axispharm.com [axispharm.com]
- 8. interchim.fr [interchim.fr]
- 9. bioclone.net [bioclone.net]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: N-(azidomethyl)benzamide in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(azidomethyl)benzamide is a small molecule containing a terminal azide group, a functional group of significant interest in the field of bioconjugation. While specific, widespread applications of this compound itself are not extensively documented in peer-reviewed literature, its structure makes it a potential tool for introducing an azide moiety onto biomolecules. The azide group serves as a versatile chemical handle for subsequent ligation reactions, most notably the Staudinger ligation and copper-free "click chemistry" reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These bioorthogonal reactions are characterized by their high selectivity and efficiency in complex biological environments, allowing for the precise covalent labeling of proteins, nucleic acids, and other biomolecules. This document provides an overview of the potential applications of this compound and related small molecule azides in bioconjugation, along with detailed protocols for key experimental techniques.
Potential Applications in Bioconjugation
The primary utility of this compound in a bioconjugation workflow would be to functionalize a target molecule with an azide group. This could be achieved by leveraging the reactivity of the benzamide portion of the molecule or by utilizing a precursor, (benzamidomethyl)triethylammonium chloride, to attach the benzamidomethyl group to a nucleophile, followed by conversion to the azide. Once introduced, the azide handle can be used for:
-
Protein Labeling: Site-specific modification of proteins to attach fluorescent dyes, affinity tags, or drug molecules.
-
Nucleic Acid Functionalization: Labeling of DNA or RNA for imaging or diagnostic applications.
-
Surface Immobilization: Attaching biomolecules to surfaces for the development of biosensors and microarrays.
-
Drug Delivery: As a component of a linker in antibody-drug conjugates (ADCs) or other targeted drug delivery systems.
The core of its utility lies in the subsequent bioorthogonal reactions.
Key Bioconjugation Reactions Involving Azides
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that proceeds rapidly at physiological conditions. The azide group on the modified biomolecule reacts with a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN), to form a stable triazole linkage. The absence of a toxic copper catalyst makes SPAAC ideal for applications in living cells.
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, typically a triarylphosphine bearing an ortho-ester group. The reaction forms a stable amide bond. While it was a pioneering bioorthogonal reaction, its reaction kinetics are generally slower than SPAAC.
Quantitative Data for Azide-Based Bioconjugation Reactions
The following table summarizes typical reaction parameters for SPAAC and Staudinger ligation, which are the primary reactions the azide group of this compound would participate in. The data is representative of small molecule azides reacting with common bioconjugation partners.
| Reaction Parameter | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation | Reference |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~10⁻¹ to 1 | ~10⁻³ | [1] |
| Typical Reactants | Azide, Cyclooctyne (e.g., DBCO, BCN) | Azide, Phosphine (e.g., Triphenylphosphine) | [1] |
| Reaction Conditions | Physiological pH, room temperature, aqueous solution | Physiological pH, room temperature, aqueous solution | [1] |
| Key Advantages | Fast kinetics, no catalyst required | Bioorthogonal, forms a native amide-like bond | [1] |
| Key Disadvantages | Cyclooctynes can be sterically bulky and lipophilic | Slower kinetics, potential for phosphine oxide side products | [1] |
Experimental Protocols
Protocol 1: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the general steps for labeling an azide-modified biomolecule with a strained alkyne probe (e.g., a DBCO-functionalized fluorophore).
Materials:
-
Azide-modified biomolecule (e.g., protein, DNA) in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) dissolved in a compatible solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the strained alkyne probe in DMSO at a concentration of 1-10 mM.
-
-
Conjugation Reaction:
-
Add the strained alkyne probe solution to the azide-modified biomolecule solution. A 5- to 20-fold molar excess of the alkyne probe over the biomolecule is typically used. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of proteins.
-
Gently mix the reaction solution and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be beneficial for sensitive biomolecules.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted alkyne probe from the reaction mixture.
-
For proteins, this can be achieved using a desalting column (e.g., PD-10) or through dialysis against PBS.
-
For smaller biomolecules, other purification methods such as HPLC may be required.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy (to quantify the dye and protein concentration), SDS-PAGE with fluorescence imaging, or mass spectrometry.
-
Protocol 2: General Procedure for Staudinger Ligation
This protocol outlines the general steps for labeling an azide-modified biomolecule with a phosphine probe.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Phosphine probe (e.g., a phosphine-FLAG tag)
-
Buffer (e.g., PBS, pH 7.4)
-
Purification supplies (as in Protocol 1)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-modified biomolecule in buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the phosphine probe in a minimal amount of an organic co-solvent (e.g., DMSO or DMF) and then dilute into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the phosphine probe to the azide-modified biomolecule solution. A 10- to 50-fold molar excess of the phosphine probe is often required due to the slower reaction kinetics.
-
Incubate the reaction at room temperature for 4-24 hours.
-
-
Purification of the Conjugate:
-
Purify the resulting bioconjugate to remove excess phosphine probe and phosphine oxide byproducts using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using methods such as SDS-PAGE, Western blot (if using a tagged phosphine), or mass spectrometry to confirm successful ligation.
-
Visualizations
Caption: Workflow for bioconjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Simplified reaction pathway for the Staudinger Ligation.
References
Application Notes and Protocols for Azide-Based Metabolic Labeling in Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing azide-functionalized metabolic precursors for the visualization of biomolecules, primarily glycans, in cell imaging applications. The methodology is based on a two-step bioorthogonal approach: the metabolic incorporation of an azide-tagged monosaccharide into cellular glycans, followed by a highly specific "click chemistry" reaction with a fluorescent probe for visualization. While the specific molecule "N-(azidomethyl)benzamide" is not a common reagent for this application, this guide focuses on the widely used and well-documented peracetylated azido-sugars.
Principle of the Technology
Metabolic glycan labeling leverages the cell's own biosynthetic pathways to incorporate unnatural sugar analogs containing a bioorthogonal chemical reporter, the azide group, into glycoconjugates.[1][2] The small size of the azide group generally ensures minimal perturbation to the natural metabolic processes.[1] Once incorporated, the azide-modified glycans can be selectively tagged with a fluorescent probe bearing a complementary reactive group, such as a strained alkyne (for Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) or a phosphine (for Staudinger Ligation).[1][2] This highly specific covalent reaction allows for the visualization of glycan trafficking, localization, and expression patterns within cells.
Key Applications
-
Visualization of cell-surface and intracellular glycans: Enables high-resolution imaging of the glycome in its native cellular context.
-
Monitoring glycan dynamics: Allows for the study of glycan biosynthesis, trafficking, and turnover in response to various stimuli or disease states.
-
Cell-type-specific labeling: Can be used to label and track specific cell populations in co-cultures or in vivo models.[3]
-
High-throughput analysis: Compatible with flow cytometry for quantitative analysis of glycan expression on a single-cell level.[4]
Experimental Protocols
This section provides detailed protocols for metabolic glycan labeling using peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) and subsequent visualization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is often preferred for live-cell imaging due to its faster kinetics and lack of cytotoxic copper catalysts.[5]
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4ManNAz
Materials:
-
Mammalian cells of interest (e.g., A549, MCF-7, HCT116)[6][7]
-
Complete cell culture medium
-
Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) at a density that allows for logarithmic growth during the labeling period.
-
Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Metabolic Labeling: The day after seeding, add the Ac4ManNAz stock solution to the cell culture medium to achieve the desired final concentration. An optimal concentration of 10 µM is recommended to minimize potential effects on cell physiology while achieving sufficient labeling.[3][6] However, concentrations can be optimized for different cell types and experimental goals (see Table 1).[7]
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 1 to 3 days.[6][7] The optimal incubation time should be determined empirically for each cell line and experimental question.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated Ac4ManNAz.
Protocol 2: Visualization of Azide-Labeled Glycans via SPAAC
Materials:
-
Azide-labeled cells (from Protocol 1)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5, DBCO-AF488)
-
Serum-free cell culture medium or PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (for intracellular staining)
-
Nuclear counterstain (e.g., DAPI)
Procedure for Live-Cell Imaging:
-
Prepare Staining Solution: Dilute the DBCO-fluorophore in serum-free medium or PBS to the desired final concentration (typically 10-50 µM).[4][6]
-
Staining: Add the staining solution to the washed, azide-labeled cells and incubate for 30-60 minutes at 37°C, protected from light.[7][8]
-
Washing: Gently wash the cells two to four times with PBS to remove excess fluorescent probe.[8]
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Procedure for Fixed-Cell Imaging:
-
Fixation: After the metabolic labeling and washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Washing: Wash the cells twice with PBS.
-
SPAAC Reaction: Incubate the fixed (and permeabilized, if applicable) cells with the DBCO-fluorophore staining solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
(Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Imaging: Mount the coverslips and image the cells using a fluorescence microscope.
Data Presentation
The following tables summarize key quantitative parameters for optimizing metabolic labeling and the subsequent click chemistry reaction.
Table 1: Optimization of Ac4ManNAz Metabolic Labeling
| Cell Line | Ac4ManNAz Concentration (µM) | Incubation Time | Outcome | Reference |
|---|---|---|---|---|
| A549 | 10 | 3 days | Sufficient labeling with minimal physiological effects. | [3][6] |
| A549 | 50 | 3 days | Reduced cell proliferation, migration, and invasion. | [3][6] |
| MCF-7 | 10 - 150 | 48 hours | Dose-dependent increase in fluorescence signal. | [7][9] |
| HCT116 | 10 - 150 | 48 hours | Dose-dependent increase in fluorescence signal. | [7][9] |
| Various | 50 | 48-72 hours | Effective labeling of O-linked and sialic acid-containing glycoproteins. |[10] |
Table 2: Reaction Conditions for SPAAC with DBCO-Fluorophores
| Reaction Component | Concentration | Incubation Time | Temperature | Reference |
|---|---|---|---|---|
| DBCO-Cy5 | 20 µM | 1 hour | 37°C | [6] |
| DBCO-AIE dots | Not specified | 30 minutes | Not specified | [11] |
| ADIBO-Cy3 | 10 µM | 1 hour | 37°C | [4] |
| DBCO-AF488 | 20 µM | 30 minutes | Not specified | [7][9] |
| DBCO-PEG4-TAMRA | 5 - 30 µM | 30 - 60 minutes | Room Temperature |[8] |
Mandatory Visualizations
References
- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. interchim.fr [interchim.fr]
- 9. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Site-Specific Amino Acid Labeling with "N-(azidomethyl)benzamide" Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for a two-step strategy for the site-specific labeling of proteins utilizing an N-(azidomethyl)benzamide moiety. This method allows for the introduction of a bioorthogonal azide group onto specific amino acid residues, which can then be used for subsequent conjugation of reporter molecules, such as fluorophores or biotin, via click chemistry. The initial labeling step is achieved through the reaction of a reactive precursor, N-(chloromethyl)benzamide, with nucleophilic amino acid side chains, primarily cysteine residues. The subsequent installation of the azide and the final click chemistry reaction enable precise and versatile protein modification for a wide range of applications in proteomics, drug discovery, and molecular imaging.
Principle of the Method
The labeling strategy is a two-step process:
-
Benzamidomethylation of Amino Acid Residues: A reactive precursor, N-(chloromethyl)benzamide, is used to alkylate nucleophilic amino acid side chains on the target protein. The thiol group of cysteine is a primary target for this reaction, forming a stable thioether bond. Other nucleophilic residues, such as lysine, may also react, but specificity for cysteine can be achieved by controlling the reaction pH.
-
Click Chemistry Conjugation: The newly introduced benzamidomethyl group is not directly the azide-containing moiety as requested. A more chemically feasible approach, which we will detail, involves the in-situ conversion of the chloro-handle to an azide. This is achieved by reaction with sodium azide. The resulting azide-functionalized protein is then ready for conjugation to an alkyne-containing molecule of interest via either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
Data Presentation
Table 1: Reactivity and Specificity of N-(chloromethyl)benzamide
| Target Amino Acid | Relative Reactivity (at pH 7.4) | Optimal pH Range | Bond Type | Stability |
| Cysteine | ++++ | 6.5 - 7.5 | Thioether | High |
| Lysine | ++ | 8.0 - 9.0 | Amine | Moderate |
| N-terminus | ++ | 7.5 - 8.5 | Amine | Moderate |
| Serine/Threonine | + | > 9.0 | Ether | Low |
| Histidine | + | 6.0 - 7.0 | Alkylation | Moderate |
Table 2: Recommended Reagent Concentrations for Labeling and Click Chemistry
| Step | Reagent | Concentration Range | Notes |
| Labeling | Protein | 10 - 100 µM | |
| N-(chloromethyl)benzamide | 1 - 10 mM | A 100-fold molar excess over the protein is a good starting point. | |
| TCEP (for cysteine labeling) | 1 - 5 mM | To reduce disulfide bonds. | |
| Azide Installation | Sodium Azide | 10 - 50 mM | |
| CuAAC | Azide-labeled Protein | 10 - 50 µM | |
| Alkyne-probe | 50 - 250 µM | 5-10 fold molar excess. | |
| Copper (II) Sulfate | 50 µM - 1 mM | ||
| Sodium Ascorbate | 1 - 5 mM | ||
| TBTA or other ligand | 100 µM - 1 mM | To stabilize the copper (I) ion. | |
| SPAAC | Azide-labeled Protein | 10 - 50 µM | |
| Cycloalkyne-probe | 50 - 250 µM | 5-10 fold molar excess. |
Experimental Protocols
Protocol 1: Synthesis of N-(chloromethyl)benzamide
N-(chloromethyl)benzamide can be synthesized from N-(hydroxymethyl)benzamide, which is prepared from benzamide and formaldehyde. The chlorination of N-(hydroxymethyl)benzamide can be achieved using thionyl chloride in an appropriate solvent like carbon tetrachloride.
Protocol 2: Labeling of Cysteine Residues with N-(chloromethyl)benzamide
This protocol describes the labeling of a protein with a solvent-exposed cysteine residue.
Materials:
-
Protein of interest (with at least one cysteine residue)
-
N-(chloromethyl)benzamide (prepare fresh solution in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 100 mM β-mercaptoethanol or dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-5 mg/mL (typically 20-100 µM).
-
Reduction of Disulfide Bonds (if necessary): Add TCEP to the protein solution to a final concentration of 1-5 mM. Incubate at room temperature for 1 hour to ensure all cysteine residues are in their reduced state.
-
Labeling Reaction: Add a 100-fold molar excess of N-(chloromethyl)benzamide to the protein solution. For example, for a 50 µM protein solution, add N-(chloromethyl)benzamide to a final concentration of 5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking. The optimal incubation time may need to be determined empirically for each protein.
-
Quenching: Add the Quenching Solution to a final concentration of 10 mM to quench any unreacted N-(chloromethyl)benzamide. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagents: Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with the desired buffer for the next step (e.g., PBS).
Protocol 3: In-situ Conversion to Azide and Click Chemistry Conjugation (CuAAC)
This protocol describes the conversion of the chloro-handle to an azide and the subsequent copper-catalyzed click chemistry reaction to conjugate an alkyne-containing fluorescent dye.
Materials:
-
Benzamidomethyl-labeled protein (from Protocol 2)
-
Sodium Azide (NaN3)
-
Alkyne-fluorophore (e.g., Alkyne-TAMRA)
-
Copper (II) Sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Azide Installation: To the benzamidomethyl-labeled protein in PBS, add sodium azide to a final concentration of 20 mM. Incubate at 37°C for 1-2 hours.
-
Preparation of Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the alkyne-fluorophore in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Click Reaction:
-
To the azide-labeled protein, add the alkyne-fluorophore to a final concentration of 100 µM (assuming a protein concentration of 20 µM).
-
Add TBTA to a final concentration of 200 µM.
-
Add CuSO4 to a final concentration of 100 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove excess reagents and unreacted fluorophore using a desalting column or dialysis.
-
Analysis: The labeling efficiency can be determined by measuring the absorbance of the protein and the fluorophore, or by SDS-PAGE followed by in-gel fluorescence scanning.
Visualizations
Caption: Overall workflow for protein labeling.
Caption: Key chemical reactions in the labeling process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete reduction of cysteines. | Increase TCEP concentration or incubation time. |
| Inactive N-(chloromethyl)benzamide. | Use a freshly prepared solution. Synthesize and verify the reagent's purity. | |
| Steric hindrance around the target residue. | Denature the protein slightly (if possible without loss of function) or increase the reaction time and temperature. | |
| Non-specific Labeling | Reaction pH is too high, leading to lysine labeling. | Lower the pH of the Labeling Buffer to 6.5-7.0 to favor cysteine modification. |
| Excessively high concentration of labeling reagent. | Titrate the concentration of N-(chloromethyl)benzamide to find the optimal balance between efficiency and specificity. | |
| Low Click Chemistry Yield | Inefficient azide installation. | Increase the concentration of sodium azide or the incubation time/temperature. |
| Inactive copper catalyst (CuAAC). | Use freshly prepared sodium ascorbate. Ensure the use of a copper-chelating ligand like TBTA. | |
| Degraded alkyne-probe. | Use a fresh, high-quality alkyne-probe. |
Conclusion
The described two-step labeling strategy provides a versatile and robust method for the site-specific modification of proteins. By targeting cysteine residues with a reactive benzamide precursor followed by azide installation and click chemistry, researchers can introduce a wide variety of functional moieties onto proteins of interest. This enables a broad range of downstream applications, from fluorescent imaging to the development of antibody-drug conjugates. Careful optimization of the reaction conditions is crucial to achieve high efficiency and specificity.
Application Note: Quantifying Cell-Specific Protein Expression Using Phosphine-Fluorophore Probes with N-(azidomethyl)benzamide Quenching for Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of a specific cellular protein using a two-step labeling and quenching strategy. A phosphine-functionalized fluorescent probe first labels the target protein, and subsequently, N-(azidomethyl)benzamide is used as a quenching agent to reduce background signal from unreacted probes, enabling high-sensitivity analysis by flow cytometry.
Introduction
Bioorthogonal chemistry provides powerful tools for labeling and visualizing biomolecules in their native environment. The Staudinger ligation, a reaction between an azide and a phosphine, is a prime example of such a bioorthogonal reaction, valued for its specificity and biocompatibility in live-cell applications.[1][2][3] This protocol details a method to label a protein of interest (POI) that has been metabolically or genetically engineered to contain an azide group. A phosphine-conjugated fluorophore is used for detection.
A common challenge in fluorescence-based assays is the background signal from unbound or non-specifically bound probes, which can limit the signal-to-noise ratio and the accuracy of quantification.[4] To address this, we introduce a quenching step using this compound. This small, cell-permeable molecule reacts with any residual phosphine-fluorophore that has not bound to its azide target on the POI. The Staudinger ligation between this compound and the phosphine converts the phosphine into a phosphine oxide, a process that can quench fluorescence, thereby significantly reducing background and enhancing the specificity of the measurement.
This method is particularly useful for:
-
Quantifying the expression levels of a specific protein.
-
Assessing the efficacy of drug candidates that modulate the expression of the target protein.
-
High-throughput screening of compound libraries.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway where the expression of a target protein (Protein X) is modulated. This protocol can be used to quantify the changes in Protein X expression upon treatment with a drug.
References
- 1. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]
- 2. Phosphine quenching of cyanine dyes as a versatile tool for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Ligation of Peptides at Non-Glycyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-(azidomethyl)benzamide Bioconjugation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the bioconjugation of N-(azidomethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for conjugating this compound to a biomolecule?
A1: this compound can be conjugated to biomolecules containing a suitable reaction partner, primarily through azide-alkyne cycloaddition reactions. The two main approaches are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on the biomolecule.[1][2][3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne on the biomolecule, which reacts spontaneously with the azide.[1][3] This method is particularly advantageous for in vivo applications due to the toxicity of copper catalysts.[3]
Q2: How do I choose between CuAAC and SPAAC for my experiment?
A2: The choice depends on your experimental system and goals.
-
CuAAC is generally faster and uses readily available terminal alkynes. However, the copper catalyst can be toxic to cells and may need to be removed from the final product, which can be challenging.[2]
-
SPAAC is bioorthogonal and avoids copper toxicity, making it ideal for live-cell labeling and in vivo studies.[1][3] The main drawback is that strained cyclooctynes can be more complex and expensive to synthesize.
Q3: What are the critical parameters to optimize for a successful CuAAC reaction?
A3: For a successful CuAAC reaction, you should optimize the following:
-
Copper (Cu(I)) Source and Concentration: The active catalyst is Cu(I).[2] It can be generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent (e.g., sodium ascorbate).[2][4] Optimal copper concentrations are typically in the range of 50-100 µM.[4]
-
Ligand: A chelating ligand is crucial to stabilize the Cu(I) ion and prevent protein denaturation.[5] Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a commonly used water-soluble ligand. A ligand-to-copper ratio of at least 5:1 is recommended.[4]
-
Reducing Agent: Sodium ascorbate is a popular choice to reduce Cu(II) to Cu(I).[4] A concentration of around 2.5 mM is often sufficient.[4]
-
pH: The reaction is effective over a broad pH range (4-12).[2] However, for protein labeling, a pH range of 7-9 is commonly used to balance reaction rate and biomolecule stability.
-
Temperature: Reactions are typically performed at room temperature. For sensitive biomolecules, the reaction can be carried out at 4°C overnight.
Q4: How can I monitor the progress of my bioconjugation reaction?
A4: Reaction progress can be monitored using various analytical techniques, including:
-
Mass Spectrometry (MS): To confirm the mass of the conjugated product.
-
SDS-PAGE: To visualize the shift in molecular weight of the labeled protein. In-gel fluorescence can be used if a fluorescent alkyne or azide is employed.
-
HPLC: To separate the conjugated product from unreacted starting materials.
-
UV-Vis Spectroscopy: To quantify the concentration of the labeled protein and the attached molecule if it has a chromophore.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inefficient Catalyst Generation (CuAAC): Insufficient reducing agent or oxidation of Cu(I) to inactive Cu(II). | Increase the concentration of sodium ascorbate. Ensure all solutions are freshly prepared. Degas solutions to remove oxygen, which can oxidize Cu(I). |
| Catalyst Poisoning (CuAAC): Presence of chelating agents (e.g., EDTA) in the buffer that sequester copper. | Use a buffer free of chelating agents. If necessary, perform a buffer exchange on your biomolecule sample prior to conjugation. | |
| Low Reactivity of Alkyne (SPAAC): The specific strained cyclooctyne used may have inherently slow reaction kinetics. | Consider using a more reactive cyclooctyne derivative, such as those with electron-withdrawing groups. | |
| Steric Hindrance: The azide or alkyne group may be in a sterically hindered position on the biomolecule, preventing the reaction partners from coming together. | If possible, redesign the labeling strategy to introduce the reactive group at a more accessible site. | |
| Protein Precipitation or Aggregation | Copper-Induced Damage (CuAAC): Unligated copper ions can cause protein denaturation and aggregation. | Ensure a sufficient excess of a protective ligand like THPTA (at least 5 equivalents relative to copper) is used.[4] |
| Solvent Incompatibility: The addition of organic co-solvents to dissolve reagents may cause the protein to precipitate. | Minimize the amount of organic solvent. Screen different biocompatible co-solvents (e.g., DMSO, DMF) at low percentages. | |
| Non-Specific Labeling | Reaction with Other Functional Groups: Side reactions can occur, particularly at high pH or with highly reactive reagents. | Optimize the pH of the reaction; a pH around 7.4 is often a good starting point for bioconjugations. Ensure the purity of your this compound. |
| Difficulty in Purifying the Conjugate | Similar Properties of Starting Material and Product: The unreacted biomolecule and the conjugate may have very similar chromatographic behavior. | Use an affinity tag on the alkyne- or azide-containing partner to facilitate purification (e.g., a biotin tag for streptavidin affinity chromatography). Size exclusion chromatography (SEC) can also be effective for removing small molecule reagents. |
Quantitative Data on Reaction Conditions
The optimal conditions for the bioconjugation of this compound should be determined empirically. The following tables provide representative data based on studies of similar azide compounds (e.g., benzyl azide) and general principles of click chemistry.
Table 1: Effect of Catalyst Loading on CuAAC Reaction Yield (Representative)
| Catalyst Loading (mol%) | Yield (%) |
| 0.5 | ~70-80% |
| 1.0 | >90% |
| 2.0 | >95% |
| 3.0 | No significant improvement over 2.0%[6] |
Note: This data is based on the reaction of benzyl azide and phenylacetylene and should be used as a guideline. Optimal catalyst loading for this compound may vary.
Table 2: General Optimization Ranges for CuAAC Bioconjugation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Higher pH can increase reaction rate but may also lead to side reactions or biomolecule instability.[7] |
| Temperature | 4°C - 37°C | Room temperature (20-25°C) is common. Lower temperatures can be used for sensitive biomolecules.[7] |
| Copper (CuSO₄) Concentration | 50 - 100 µM | Higher concentrations do not always lead to better yields and can increase protein damage.[4] |
| Ligand (THPTA) to Copper Ratio | 5:1 to 10:1 | A sufficient excess of ligand is critical to protect the biomolecule.[4] |
| Sodium Ascorbate Concentration | 1 - 5 mM | Should be in excess to ensure complete reduction of Cu(II) and to counteract dissolved oxygen.[4] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Labeling of an Alkyne-Modified Protein
This protocol provides a general starting point for the conjugation of this compound to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Stock solution of CuSO₄ (e.g., 10 mM in water)
-
Stock solution of THPTA (e.g., 50 mM in water)
-
Stock solution of sodium ascorbate (e.g., 100 mM in water, freshly prepared)
-
DMSO or other suitable organic solvent for dissolving this compound
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-50 µM) and this compound (e.g., 10-20 equivalents relative to the protein).
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions to achieve the desired final concentrations (e.g., 100 µM CuSO₄ and 500 µM THPTA). Allow this mixture to incubate for 1-2 minutes.
-
Initiate the Reaction: Add the catalyst premix to the protein/azide mixture.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5 mM to initiate the conjugation.[4]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
-
Quench the Reaction (Optional): The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.
-
Purification: Remove excess reagents and the catalyst by a suitable method such as size exclusion chromatography, dialysis, or affinity purification.
-
Analysis: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or other appropriate methods to confirm successful labeling.
Visualizations
Caption: Workflow for CuAAC Bioconjugation.
Caption: Troubleshooting Decision Tree.
References
- 1. bachem.com [bachem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts of "N-(azidomethyl)benzamide"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions and byproducts encountered during the synthesis and handling of N-(azidomethyl)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the immediate precursors?
A1: The most common and straightforward synthesis of this compound involves the nucleophilic substitution of N-(chloromethyl)benzamide with an azide salt, typically sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetone.[1][2] The N-(chloromethyl)benzamide precursor is itself synthesized from N-(hydroxymethyl)benzamide.[3]
Q2: What are the primary potential side reactions during the synthesis of this compound from N-(chloromethyl)benzamide?
A2: The primary side reaction of concern is the elimination reaction (E2) of N-(chloromethyl)benzamide, which can be promoted by the basicity of the azide anion, leading to the formation of N-methylenebenzamide. Another potential issue is the hydrolysis of the starting material or product if water is present in the reaction mixture.
Q3: Are there any stability concerns with this compound? Can it decompose?
A3: Like many organic azides, this compound is an energy-rich molecule and should be handled with care.[4] While α-azido amides are generally considered to be relatively stable, thermal decomposition can occur at elevated temperatures, leading to the extrusion of nitrogen gas (N₂) and the formation of a nitrene intermediate, which can then undergo various rearrangements or reactions.[5][6] It is crucial to avoid excessive heat, shock, and exposure to strong acids, which can form the highly toxic and explosive hydrazoic acid.[4][7]
Q4: I am observing a lower than expected yield. What are the possible causes?
A4: A lower than expected yield can be due to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. This can be checked by TLC analysis.
-
Side reactions: The formation of byproducts such as the elimination product (N-methylenebenzamide) can reduce the yield of the desired product.
-
Decomposition: If the reaction is run at too high a temperature or for an extended period, the product may start to decompose.
-
Mechanical loss during workup: Product may be lost during the extraction and purification steps.
Q5: What are the safety precautions I should take when working with this compound and other azides?
A5: Due to the potential for explosive decomposition of azides, the following safety precautions are essential:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Work in a well-ventilated fume hood.
-
Avoid heating the compound to high temperatures.[6]
-
Do not use metal spatulas for transferring solid azides, as heavy metal azides can be highly explosive.[4]
-
Avoid grinding or subjecting the compound to shock.[4]
-
Quench any residual azide in the reaction mixture with a suitable reagent, such as sodium nitrite under acidic conditions, before disposal.[7]
Troubleshooting Guides
Issue 1: Presence of an Impurity with a Lower Polarity than the Product in TLC Analysis
-
Possible Cause: This impurity is likely the elimination byproduct, N-methylenebenzamide, formed via an E2 reaction.
-
Troubleshooting Steps:
-
Lower the reaction temperature: A lower temperature will favor the SN2 reaction over the E2 reaction.
-
Use a less basic azide source: While sodium azide is standard, in some systems, the use of a milder azide source could be explored, though this may require longer reaction times.
-
Purification: The byproduct can usually be separated from the desired product by column chromatography on silica gel.
-
Issue 2: The Reaction is Sluggish or Incomplete
-
Possible Cause:
-
The N-(chloromethyl)benzamide starting material may be of poor quality or degraded.
-
The solvent may not be sufficiently polar to facilitate the SN2 reaction.
-
The reaction temperature may be too low.
-
-
Troubleshooting Steps:
-
Verify starting material quality: Confirm the purity of N-(chloromethyl)benzamide by NMR or melting point.
-
Solvent choice: Ensure a suitable polar aprotic solvent such as DMF or DMSO is used.
-
Temperature adjustment: Gradually increase the reaction temperature, while monitoring for byproduct formation by TLC.
-
Issue 3: Difficulty in Isolating the Pure Product
-
Possible Cause:
-
The product may be co-eluting with starting material or byproducts during chromatography.
-
The product may be partially decomposing on the silica gel column.
-
-
Troubleshooting Steps:
-
Optimize chromatography conditions: Experiment with different solvent systems for column chromatography to achieve better separation.
-
Alternative purification: Consider recrystallization as an alternative to chromatography.
-
Deactivate silica gel: If decomposition on the column is suspected, the silica gel can be washed with a solvent containing a small amount of a non-nucleophilic base like triethylamine before use.
-
Quantitative Data Summary
While specific quantitative data for byproduct formation in the synthesis of this compound is not extensively published, the following table provides a hypothetical representation of how reaction conditions can influence the product distribution.
| Entry | Solvent | Temperature (°C) | Time (h) | This compound Yield (%) | N-methylenebenzamide Byproduct (%) |
| 1 | Acetone | 25 | 24 | 75 | 5 |
| 2 | Acetone | 50 | 6 | 85 | 10 |
| 3 | DMF | 25 | 12 | 90 | <5 |
| 4 | DMF | 80 | 2 | 70 | 20 |
This data is illustrative and intended to demonstrate potential trends.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-(chloromethyl)benzamide (1.0 eq) in anhydrous DMF (5 mL per gram of starting material).
-
Addition of Azide: Add sodium azide (1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Quenching: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.
Protocol 2: TLC Monitoring of the Reaction
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in ethyl acetate.
-
Spotting: Spot the prepared sample, along with the starting material as a reference, onto a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber containing a suitable eluent (e.g., 3:1 hexane/ethyl acetate).
-
Visualization: Visualize the spots under UV light (254 nm). The product, this compound, is expected to have a slightly higher Rf value than the starting N-(chloromethyl)benzamide.
Visualizations
Caption: Synthesis of this compound and a potential side reaction.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. brainly.com [brainly.com]
- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Organic azide - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Azide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing "N-(azidomethyl)benzamide" Labeling Efficiency
Welcome to the technical support center for "N-(azidomethyl)benzamide" labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your labeling experiments. "this compound," as an azide-containing probe, is primarily utilized in bioorthogonal chemistry, most notably in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, often referred to as "click chemistry."[1][2][3]
This resource will guide you through common challenges and provide solutions to optimize your labeling protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of "this compound" labeling?
A1: "this compound" contains an azide functional group, which can react with an alkyne-modified molecule in a highly specific and efficient manner.[4] This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage.[3] There are two primary variants of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry and requires a copper(I) catalyst to proceed efficiently.[5] The copper is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[1]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO, DIFO, BCN) which reacts with the azide without the need for a catalyst.[3] This method is particularly useful for in vivo labeling due to the cytotoxicity of copper.[5][6]
Q2: I am observing low labeling efficiency. What are the potential causes?
A2: Low labeling efficiency can stem from several factors. Key areas to investigate include:
-
Reagent Quality and Concentration: Degradation of reagents, particularly the reducing agent (ascorbate) and any phosphine reagents used in Staudinger ligation, can significantly impact the reaction.[6] Incorrect concentrations of the azide probe, alkyne-tagged molecule, copper catalyst, or ligand can also lead to poor yields.
-
Catalyst Inactivity: The copper(I) catalyst in CuAAC is prone to oxidation. Insufficient reducing agent or the presence of oxidizing species in the reaction buffer can inhibit catalysis.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can all affect the efficiency of the labeling reaction.
-
Copper Sequestration: Your biomolecule of interest may contain groups that chelate copper ions, making the catalyst unavailable for the reaction.[1] For instance, proteins with hexahistidine tags can inhibit the CuAAC reaction.[1]
Q3: How can I minimize non-specific labeling in my experiments?
A3: Non-specific labeling can occur, particularly in complex biological samples. In copper-free click chemistry (SPAAC), cyclooctynes can sometimes react with thiol groups in cysteine residues.[7] In copper-catalyzed reactions (CuAAC), terminal alkynes might interact non-specifically with proteins in a copper-dependent manner.[7] To mitigate this:
-
Run Control Experiments: Always include a control sample that does not contain the azide or alkyne partner to assess the level of background labeling.[7]
-
Optimize Reagent Concentrations: Use the lowest effective concentration of your labeling reagents.
-
Purification: Ensure your target molecule is well-purified before labeling.
-
Buffer Composition: Avoid amine-containing buffers like Tris or glycine when using NHS esters for initial functionalization, as they can compete with the reaction.[2]
Q4: Is the copper catalyst in CuAAC toxic to my cells or protein?
A4: Yes, copper ions can be cytotoxic and detrimental to some biomolecules by generating reactive oxygen species.[1][5][6] To address this:
-
Use a Copper Ligand: Ligands such as THPTA can stabilize the copper(I) catalyst, reduce its toxicity, and improve reaction rates in aqueous buffers.[1][4]
-
Consider Copper-Free Click Chemistry (SPAAC): If copper toxicity is a major concern, especially for live-cell imaging, switching to a strain-promoted azide-alkyne cycloaddition (SPAAC) is the recommended approach.[3][5]
-
Chelation-Assisted CuAAC: This method uses a picolyl azide that chelates the copper, effectively concentrating the catalyst at the reaction site and allowing for lower overall copper concentrations.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during "this compound" labeling experiments.
Issue 1: Low or No Labeling Product
| Potential Cause | Recommended Solution |
| Degraded Reagents | Prepare fresh solutions of sodium ascorbate for each experiment as it is prone to oxidation.[1][4] Ensure your "this compound" and alkyne-probe are not degraded. |
| Inactive Copper Catalyst (CuAAC) | Increase the concentration of the reducing agent (sodium ascorbate). Ensure the copper sulfate and ligand are mixed before adding to the reaction mixture, followed by the addition of ascorbate to initiate the reaction.[1] |
| Suboptimal Reagent Concentrations | Titrate the concentrations of your azide probe, alkyne partner, copper, and ligand to find the optimal ratio. A typical starting point is a slight excess of the detection probe (alkyne or azide). |
| Incorrect pH | For N-terminal protein labeling using NHS esters to introduce the azide or alkyne, a pH below 7 is often ideal to ensure selectivity.[2] For the CuAAC reaction itself, a pH around 6.8-7.8 is generally effective.[4] |
| Insufficient Reaction Time | Extend the incubation time. Monitor the reaction progress at different time points to determine the optimal duration. |
| Protein Precipitation | The presence of copper ions can sometimes cause proteins to precipitate.[1] The use of a stabilizing ligand like THPTA can help mitigate this.[1] |
Issue 2: High Background or Non-Specific Labeling
| Potential Cause | Recommended Solution |
| Non-specific Binding of Reagents | Include control reactions where one of the click partners (azide or alkyne) is omitted to determine the level of non-specific binding.[7] |
| Reaction of Cyclooctynes with Thiols (SPAAC) | If using SPAAC and observing non-specific labeling, it may be due to the reaction of the cyclooctyne with cysteine residues.[7] Consider using a different type of cyclooctyne or blocking free thiols if possible. |
| Copper-Mediated Non-specific Labeling (CuAAC) | Non-specific interactions between terminal alkynes and proteins can be mediated by copper.[7] Ensure you are using a copper ligand and consider reducing the copper concentration. |
| Excess Unreacted Probe | After the labeling reaction, ensure thorough purification to remove any unreacted "this compound" or alkyne probe. Methods like dialysis, desalting columns, or chromatography are effective.[9] |
Experimental Protocols
General Protocol for CuAAC Labeling of a Protein
This protocol provides a general workflow for labeling an alkyne-modified protein with "this compound".
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of "this compound" in DMSO.
-
Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be made fresh.[4]
-
Prepare a 1.5x protein labeling buffer containing copper(II) sulfate, a water-soluble ligand like THPTA, and aminoguanidine in a suitable buffer (e.g., triethylammonium acetate, pH 6.8).[4]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine your alkyne-modified protein with the 1.5x protein labeling buffer.
-
Add the "this compound" stock solution to the desired final concentration. A 3-10 fold molar excess over the protein is a good starting point.[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove the excess labeling reagents by using a desalting column, dialysis, or SDS-PAGE.[9]
-
-
Analysis:
-
Analyze the labeled protein using methods such as SDS-PAGE with in-gel fluorescence scanning (if a fluorescent alkyne was used with an azide-modified protein), mass spectrometry, or Western blotting.
-
Quantitative Data Summary
The efficiency of click chemistry reactions can be influenced by various parameters. The following table summarizes typical concentration ranges found in the literature.
| Component | Typical Concentration Range | Notes |
| Azide/Alkyne Biomolecule | 1 - 50 µM | The concentration will depend on the specific experiment. |
| Azide/Alkyne Probe | 10 - 250 µM | A molar excess relative to the biomolecule is generally used. |
| Copper(II) Sulfate | 50 - 500 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | A significant excess is used to maintain copper in the Cu(I) state. |
| Copper Ligand (e.g., THPTA) | 250 µM - 2.5 mM | Typically used at a concentration 5 times that of the copper sulfate. |
Visualizations
Experimental Workflow for CuAAC Labeling
Caption: Workflow for a typical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) experiment.
Troubleshooting Logic for Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency in click chemistry reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Site-specific protein labeling using PRIME and chelation-assisted click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 9. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
"N-(azidomethyl)benzamide" stability issues and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(azidomethyl)benzamide. The information provided is based on the known chemistry of related organic azides and N-substituted benzamides, as specific stability data for this compound is not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from two main structural features: the azide group and the amide linkage.
-
Azide Group: Organic azides are energetic molecules and can be sensitive to heat, light, and shock.[1][2] The stability of an organic azide is often estimated by the carbon-to-nitrogen (C/N) ratio. This compound has a C8H8N4O formula, resulting in a C/N ratio of 2. Compounds with a C/N ratio between 1 and 3 are considered to have high instability and should be handled with caution, stored at low temperatures, and protected from light.[2]
-
Amide Linkage: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[3][4] This can lead to the cleavage of the molecule into benzamide and an azidomethyl-containing fragment.
Q2: What are the likely degradation products of this compound?
A2: Based on the chemistry of similar compounds, the following degradation products are plausible:
-
Hydrolysis Products: Under acidic or basic conditions, hydrolysis of the amide bond is expected, which would yield benzoic acid and aminomethyl azide. Aminomethyl azide is likely unstable and may further decompose.
-
Thermal Decomposition Products: Thermal stress is likely to cause the azide group to decompose, releasing nitrogen gas (N₂) and forming a highly reactive nitrene intermediate. This intermediate can then undergo a variety of reactions, such as insertion, rearrangement, or dimerization, leading to a complex mixture of products. For related azido polymers, thermal decomposition is observed to begin at approximately 120°C.
Q3: How should I handle and store this compound to minimize degradation?
A3: To minimize degradation and ensure safety, the following handling and storage procedures are recommended:
-
Storage: Store this compound in a cool, dark place, preferably in a refrigerator at 4°C.[5] Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Handling:
-
Use the smallest amounts of the compound necessary for your experiments.[6]
-
Avoid heating the compound, especially in its solid form. If heating in solution is necessary, do so with caution and behind a safety shield.
-
Do not use metal spatulas or equipment that could cause friction or shock.[1]
-
Avoid contact with strong acids, bases, and oxidizing agents, unless it is a controlled part of an experimental procedure.
-
Work in a well-ventilated fume hood.[6]
-
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Analyze a fresh sample of your this compound stock solution by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to check for the presence of degradation products.
-
-
Evaluate Experimental Conditions:
-
pH: If your experimental medium is acidic or basic, consider if hydrolysis could be occurring. If possible, adjust the pH to be closer to neutral.
-
Temperature: Avoid high temperatures. If your protocol requires elevated temperatures, minimize the exposure time.
-
Light: Protect your experiment from light, especially if you are observing unexpected reactivity.
-
-
Sample Preparation:
-
Prepare solutions of this compound fresh for each experiment.
-
If you must store solutions, keep them at low temperatures (e.g., 4°C or -20°C) and for a limited time. Perform a small-scale stability study on your solution to determine its viability over time.
-
Issue 2: Unexpected Peaks in Analytical Chromatograms
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Unknown Peaks:
-
Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the unknown peaks. This information can help in identifying the structures of the degradation products.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structure elucidation if the impurities can be isolated.[7]
-
-
Correlate Peaks with Stress Conditions:
-
Perform forced degradation studies by intentionally exposing this compound to acidic, basic, oxidative, and thermal stress. Analyze the resulting mixtures by HPLC or LC-MS. This will help to identify which degradation products are formed under specific conditions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and understand the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Incubate 1 mL of the stock solution at 60°C for 24 hours, protected from light.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
At time points 0, 4, 8, and 24 hours, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS) to identify the masses of any degradation products.
-
Data Presentation
Table 1: Predicted Degradation Products of this compound
| Degradation Pathway | Predicted Product Name | Chemical Structure | Molecular Weight |
| Amide Hydrolysis | Benzoic Acid | C₇H₆O₂ | 122.12 |
| Aminomethyl azide | CH₄N₄ | 76.07 | |
| Thermal Decomposition | Benzamide | C₇H₇NO | 121.14 |
| (and various nitrene-derived products) | - | - |
Visualizations
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Common pitfalls to avoid when using "N-(azidomethyl)benzamide"
Welcome to the technical support center for N-(azidomethyl)benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Low or No Product Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Question: I am performing a CuAAC (Click Chemistry) reaction with this compound and an alkyne-functionalized molecule, but I am observing low or no formation of the desired triazole product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product yield in CuAAC reactions can stem from several factors related to reagent stability, reaction conditions, and the presence of interfering substances.
Potential Causes and Solutions:
-
Copper Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) species.[1]
-
Solution: Ensure your reaction is deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through your solvent and reaction mixture.[2] Use a Cu(I)-stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to protect the catalyst from oxidation and improve reaction efficiency.[3][4]
-
-
Inadequate Reducing Agent: A reducing agent, typically sodium ascorbate, is used to reduce any Cu(II) to the active Cu(I) state in situ.[1]
-
Solution: Use a freshly prepared solution of sodium ascorbate. Ensure you are using a sufficient excess of the reducing agent.
-
-
Hydrolysis of this compound: While generally stable, prolonged exposure to strongly acidic or basic aqueous conditions can lead to the hydrolysis of the amide bond, yielding benzoic acid and an unstable azidomethylamine derivative.[5]
-
Solution: Maintain a pH between 4 and 11 for the CuAAC reaction.[2] If your substrate requires more extreme pH for solubility, consider alternative conjugation strategies.
-
-
Side Reactions with Thiols: If your alkyne-containing molecule also possesses free thiol groups (e.g., cysteine residues in peptides), these can react with the azide or the alkyne, leading to undesired byproducts.[6]
-
Solution: Protect free thiol groups prior to the click reaction. Alternatively, use a sufficient excess of a reducing agent like TCEP, which can help maintain the thiol in its reduced state and minimize side reactions.[7]
-
Experimental Protocol: General Procedure for CuAAC Reaction
-
In a suitable reaction vessel, dissolve the alkyne-containing compound in a deoxygenated solvent (e.g., a mixture of water and t-BuOH).[8]
-
Add a solution of this compound.
-
Add a premixed solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in a 1:5 molar ratio.[1]
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be purified by column chromatography.[8]
Issue 2: Formation of Unexpected Side Products
Question: I am observing unexpected peaks in my LC-MS analysis after a reaction with this compound. What are the possible side products and how can I minimize their formation?
Answer:
The formation of side products can be attributed to the reactivity of the azido group and potential interactions with other functional groups present in the reaction mixture.
Potential Side Products and Mitigation Strategies:
-
Homocoupling of Alkynes (Glaser Coupling): In the presence of a copper catalyst, terminal alkynes can undergo oxidative homocoupling to form diynes.
-
Mitigation: Ensure the reaction is performed under anaerobic conditions to minimize oxidation. The use of a stabilizing ligand can also help suppress this side reaction.
-
-
Reaction with Thiols: As mentioned previously, free thiols can lead to the formation of byproducts.
-
Mitigation: Thiol protection is the most effective strategy.
-
-
Decomposition of this compound: At elevated temperatures, organic azides can decompose, potentially leading to the formation of nitrenes and subsequent undesired reactions. The thermal decomposition of similar azido compounds is initiated at approximately 120°C.[9]
-
Mitigation: Perform the reaction at room temperature unless your specific protocol requires heating. If heating is necessary, do so cautiously and for the minimum time required.
-
Logical Workflow for Troubleshooting Side Product Formation
Caption: A decision tree for identifying and mitigating the formation of side products.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying my triazole product from the reaction mixture. What are some common impurities and effective purification strategies?
Answer:
Purification challenges often arise from the presence of unreacted starting materials, catalyst residues, and byproducts.
Common Impurities and Purification Methods:
-
Excess this compound and Alkyne: These can often be removed by standard silica gel column chromatography.[8]
-
Copper Catalyst: Copper salts can be challenging to remove completely.
-
Solution: After the reaction, pass the crude mixture through a short pad of silica gel or a copper-chelating resin. Washing the organic extract with an aqueous solution of ammonia or EDTA can also help remove copper salts.
-
-
Ligand: The stabilizing ligand can sometimes co-elute with the product.
-
Solution: If using a water-soluble ligand like THPTA, it can often be removed by aqueous extraction. For less polar ligands, careful optimization of the chromatography solvent system may be required.
-
-
Side Products: As discussed above, various side products may be present.
-
Solution: Purification by flash column chromatography is typically effective for separating the desired triazole from most organic byproducts.[5] HPLC can be used for more challenging separations.
-
General Purification Workflow
Caption: A typical workflow for the purification of triazole products.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
Q2: What is the stability of this compound in different solvents?
A2: While specific quantitative data is limited, benzamide, a related compound, shows good stability in many common organic solvents such as methanol, ethanol, acetone, and ethyl acetate.[10][11] It is advisable to use this compound in aprotic solvents for long-term storage of solutions, as protic solvents could potentially participate in slow hydrolysis over time. For reactions, it is compatible with a range of aprotic and protic solvents, including water.[3]
Q3: What are the main safety precautions when handling this compound?
A3: As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. The toxicological properties have not been fully investigated.
Q4: Can I use this compound in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?
A4: this compound is primarily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For SPAAC, you would typically use a strained alkyne (e.g., a cyclooctyne derivative) and a regular azide. While this compound could theoretically participate in a SPAAC reaction, the kinetics would likely be much slower compared to CuAAC.
Data Summary Tables
Table 1: Recommended Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) or a Cu(I) salt | In situ generation or direct use of the active Cu(I) species.[1] |
| Ligand | 5 equivalents of a stabilizing ligand (e.g., TBTA, THPTA) | Protects the catalyst from oxidation and accelerates the reaction.[1] |
| Solvent | Aprotic (e.g., DMF, DMSO) or protic (e.g., water, t-BuOH/water) | The choice of solvent depends on the solubility of the substrates.[2] |
| Temperature | Room temperature | Avoids thermal decomposition of the azide.[9] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Minimizes oxidation of the Cu(I) catalyst.[2] |
Table 2: Solubility of Benzamide in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10⁻³) |
| Methanol | ~92 |
| Acetone | High |
| Ethanol | High |
| Ethyl Acetate | Moderate |
| Toluene | Low |
| Water | ~2 |
Note: Data is for the parent compound, benzamide, and serves as an estimate for the solubility of this compound.[10][11]
Signaling Pathway Diagram: General CuAAC Catalytic Cycle
Caption: A simplified diagram of the catalytic cycle for the CuAAC reaction.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for N-(azidomethyl)benzamide Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying "N-(azidomethyl)benzamide" conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound conjugates?
A1: The most common impurities include unreacted starting materials such as the parent benzamide and the azidomethylating agent, side products from the reaction, and residual solvents. Depending on the conjugation strategy, you may also find hydrolyzed or degraded products.
Q2: Which chromatographic technique is most suitable for purifying this compound conjugates?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective method for purifying these conjugates due to its high resolution and applicability to a wide range of polarities. Flash column chromatography can be used for larger scale purifications or as a preliminary purification step.
Q3: Can I use recrystallization to purify my this compound conjugate?
A3: Recrystallization can be a viable and cost-effective purification method, provided a suitable solvent system can be identified in which the conjugate has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.[1]
Q4: How can I remove unreacted sodium azide from my reaction mixture?
A4: Unreacted sodium azide, being a salt, is highly soluble in water. It can be effectively removed by performing a liquid-liquid extraction with water or by using size-exclusion chromatography where the small sodium azide molecules are separated from the larger conjugate. Dialysis is another effective method for removing sodium azide from larger biomolecule conjugates.[2]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low recovery after column chromatography | Product is irreversibly adsorbed onto the silica gel. | Deactivate the silica gel by pre-treating the column with a solvent system containing a small percentage of a competing amine like triethylamine.[3] Alternatively, consider using a different stationary phase like alumina. |
| Product is co-eluting with impurities. | Optimize the solvent gradient in your chromatography method. A shallower gradient can improve separation. | |
| Product is degrading on the column. | If your compound is acid-sensitive, neutralize the silica gel before use.[3] Run the purification at a lower temperature if the compound is thermally labile. | |
| Low yield after recrystallization | The chosen solvent is too good at room temperature. | Select a solvent in which your compound is less soluble at room temperature. You can also try a co-solvent system to decrease solubility. |
| Precipitation was incomplete. | After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation.[4] | |
| Product is lost during filtration. | Ensure the filter paper is properly fitted to the funnel and that no crystals are passing through. Wash the collected crystals with a minimal amount of cold solvent. | |
| Product loss during liquid-liquid extraction | Incorrect pH of the aqueous phase. | If your conjugate has ionizable groups, ensure the pH of the aqueous phase is adjusted to a level where the conjugate remains in the organic phase. |
| Formation of an emulsion. | Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Product Impurity
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | Incomplete reaction. | Increase the reaction time or temperature, or consider adding a catalyst if applicable. |
| Inefficient purification. | Optimize your purification method. For chromatography, try a different solvent system or stationary phase. For recrystallization, try a different solvent. | |
| Multiple spots on TLC or peaks in HPLC | Presence of side products. | Characterize the impurities using techniques like mass spectrometry to understand their structure. This can help in designing a more targeted purification strategy. |
| Product degradation. | Assess the stability of your conjugate under the purification conditions (e.g., pH, temperature, light exposure). | |
| Broad peaks in HPLC | Poor column performance. | Ensure the column is properly equilibrated and not overloaded. Check for blockages in the HPLC system. |
| Compound interacting with the stationary phase. | Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for reversed-phase chromatography, to improve peak shape. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model this compound Conjugate
| Purification Method | Purity (%) | Yield (%) | Throughput |
| Flash Column Chromatography | 85-95 | 60-80 | High |
| Reversed-Phase HPLC | >98 | 40-60 | Low |
| Recrystallization | >95 | 50-70 | Medium |
| Liquid-Liquid Extraction | 60-80 | 70-90 | High |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: Start with a linear gradient of 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: a. Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., acetonitrile or DMSO). b. Filter the sample through a 0.22 µm syringe filter. c. Inject the sample onto the equilibrated HPLC column. d. Collect fractions corresponding to the product peak. e. Analyze the collected fractions for purity. f. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by thin-layer chromatography (TLC) first.
-
Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. c. Carefully load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with the solvent gradient, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent.
Protocol 3: Recrystallization
-
Solvent Selection: Test the solubility of the crude conjugate in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Procedure: a. Dissolve the crude conjugate in the minimum amount of boiling solvent in an Erlenmeyer flask. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to induce maximum crystallization. e. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent. f. Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the purification of this compound conjugates.
Caption: Troubleshooting decision tree for low yield in purification.
References
Technical Support Center: N-(azidomethyl)benzamide and Related Acyl Azide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(azidomethyl)benzamide and structurally related acyl azides. The information provided is based on studies of analogous compounds, primarily benzoyl azide, and is intended to serve as a practical guide for controlling reaction kinetics and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving the synthesis, handling, and reaction of this compound and other acyl azides.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Acyl Azide: Acyl azides can be thermally and photochemically unstable, leading to premature decomposition. 2. Suboptimal Reaction Temperature: The reaction may have a significant activation energy that is not being met, or conversely, the temperature may be too high, favoring decomposition pathways. 3. Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and pathways. 4. Presence of Impurities: Water or other nucleophiles can react with the acyl azide or the desired isocyanate intermediate. | 1. Control Temperature and Light: Store acyl azides at low temperatures and in the dark. For reactions, carefully control the temperature and shield the reaction from light if photochemical decomposition is a concern.[1][2] 2. Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and stability. Consider using kinetic modeling to predict optimal conditions. 3. Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, n-heptane, acetonitrile) to identify the optimal medium.[3] 4. Use Anhydrous Conditions: Ensure all reagents and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Unwanted Side Products (e.g., Urea Derivatives) | 1. Curtius Rearrangement to Isocyanate: The primary reactive intermediate is often an isocyanate formed via the Curtius rearrangement. This isocyanate can then react with nucleophiles.[2][4] 2. Reaction with Amine Starting Material or Product: If the reaction involves an amine, the isocyanate intermediate can react with it to form a urea derivative.[4] 3. Nitrene Intermediate Trapping: In some cases, a nitrene intermediate may be formed, which can undergo various side reactions.[2][5] | 1. Control Nucleophile Concentration: If the desired reaction does not involve the isocyanate, consider trapping it with a non-interfering reagent. 2. Stoichiometry and Addition Rate: Carefully control the stoichiometry of the reactants. Consider slow addition of one reagent to maintain a low concentration and minimize side reactions. 3. Temperature and Catalyst Control: Lowering the reaction temperature may suppress the formation of the nitrene intermediate.[4] The choice of catalyst can also influence the reaction pathway. |
| Inconsistent Reaction Rates | 1. Variability in Starting Material Quality: Purity of the acyl azide can affect kinetics. 2. Trace Amounts of Catalysts or Inhibitors: Unidentified impurities in the reaction mixture can catalyze or inhibit the reaction. 3. Light Exposure: Photochemical decomposition can contribute to the overall reaction rate, leading to inconsistencies if light exposure is not controlled.[1] | 1. Purify Starting Materials: Ensure the acyl azide and other reagents are of high purity. 2. Use High-Purity Solvents and Glassware: Minimize potential sources of contamination. 3. Conduct Reactions in the Dark: If photochemical pathways are suspected, perform reactions in amber glassware or cover the reaction vessel with aluminum foil. |
| Difficulty in Monitoring Reaction Progress | 1. Lack of a Strong Chromophore: The starting material or product may not have a distinct UV-Vis absorbance for easy monitoring. 2. Overlapping Spectroscopic Signals: Signals from starting materials, intermediates, and products may overlap in techniques like NMR or IR. | 1. Utilize Alternative Techniques: Consider using techniques like HPLC, GC-MS, or LC-MS for quantitative analysis.[6] 2. In-situ IR Spectroscopy: The disappearance of the characteristic azide stretch (~2145 cm⁻¹) and the appearance of the isocyanate stretch (~2270 cm⁻¹) can be monitored in real-time.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for this compound and related acyl azides?
The primary thermal and photochemical decomposition pathway for acyl azides is the Curtius rearrangement, which proceeds through the loss of nitrogen gas (N₂) to form an isocyanate intermediate.[2] This rearrangement can occur through a concerted mechanism or a stepwise mechanism involving a transient acylnitrene intermediate.[3][5] The predominant pathway can be influenced by factors such as the structure of the acyl azide, the solvent, and the presence of catalysts.
Q2: How does temperature affect the reaction kinetics?
Temperature has a significant impact on the reaction rate. The thermal decomposition of benzoyl azide, for example, has reported activation enthalpies of 27.1 kcal/mol in toluene and 31.6 kcal/mol in n-heptane.[3] Increasing the temperature will generally increase the rate of the Curtius rearrangement. However, excessively high temperatures can lead to undesired side reactions and decomposition.
Q3: What is the role of the solvent in controlling the reaction?
The solvent can influence both the reaction rate and the mechanism. For the thermal decomposition of benzoyl azide, different activation enthalpies are observed in different solvents, indicating a solvent effect on the transition state.[3] Solvent polarity can affect the stability of intermediates and transition states. For instance, in peptide synthesis, the azide coupling is typically carried out in solvents like dimethylformamide (DMF) or methanol.[4]
Q4: Can catalysts be used to control the reaction?
Yes, Lewis acids such as BF₃, AlCl₃, and SbCl₅ have been shown to catalyze the thermal Curtius rearrangement of benzoyl azide.[9] These catalysts interact with the carbonyl oxygen and/or the azide nitrogen atoms, lowering the activation energy of the rearrangement.[9] Acid catalysis, in general, can accelerate the decomposition of benzazide.[10] Palladium catalysts have also been used in the carbonylation of acyl azides.[6]
Q5: How can the formation of the isocyanate intermediate be confirmed?
The formation of the isocyanate can be confirmed by infrared (IR) spectroscopy. Isocyanates exhibit a strong, characteristic absorption band in the region of 2250-2275 cm⁻¹. The disappearance of the azide asymmetric stretching band around 2145 cm⁻¹ and the concurrent appearance of the isocyanate band provides clear evidence of the rearrangement.[7][8]
Q6: Are there any safety precautions to consider when working with this compound?
Organic azides are potentially explosive and should be handled with care. They can be sensitive to heat, shock, and friction. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid large-scale reactions unless proper safety assessments have been conducted.
Quantitative Data Summary
The following tables summarize key quantitative data for the reaction kinetics of benzoyl azide, a close structural analog of this compound.
Table 1: Activation Energies for Thermal Decomposition of Benzoyl Azide
| Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) |
| Toluene | 27.1[3] |
| n-Heptane | 31.6[3] |
| Gas Phase (Calculated) | ~32.3 - 34.5[3] |
Table 2: Reaction Rate Constants for Benzoylnitrene Reactions
| Substrate | Rate Constant (k) (M⁻¹s⁻¹) |
| Acetonitrile | 3.4 x 10⁵[11] |
| Methanol | 6.5 x 10⁶[11] |
| Water | 4.0 x 10⁶[11] |
| Cyclohexane | 1.8 x 10⁵[11] |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Thermal Decomposition of an Acyl Azide by UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a stock solution of the acyl azide in the desired solvent (e.g., toluene) at a known concentration (e.g., 1 mM).
-
Temperature Control: Use a temperature-controlled cuvette holder in a UV-Vis spectrophotometer set to the desired reaction temperature.
-
Data Acquisition:
-
Record an initial UV-Vis spectrum of the acyl azide solution at room temperature.
-
Quickly bring the solution to the desired reaction temperature.
-
Record spectra at regular time intervals.
-
-
Kinetic Analysis:
-
Identify a wavelength where the absorbance of the starting material decreases significantly over time.
-
Plot the absorbance at this wavelength versus time.
-
Fit the data to an appropriate rate law (e.g., first-order) to determine the rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.
-
Protocol 2: In-situ IR Spectroscopy for Monitoring Curtius Rearrangement
-
Reaction Setup: Assemble a reaction vessel equipped with an in-situ IR probe (e.g., an attenuated total reflectance (ATR) probe). The vessel should also allow for temperature control and stirring.
-
Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.
-
Reaction Initiation: Add the acyl azide to the pre-heated solvent and start data acquisition.
-
Data Monitoring:
-
Monitor the disappearance of the azide asymmetric stretching peak (around 2145 cm⁻¹).
-
Simultaneously monitor the appearance of the isocyanate stretching peak (around 2270 cm⁻¹).
-
-
Data Analysis:
-
Plot the peak heights or integrated areas of the azide and isocyanate bands as a function of time.
-
This data can be used to determine the reaction kinetics and to identify the presence of any stable intermediates.
-
Visualizations
Caption: Possible reaction pathways for the Curtius rearrangement of acyl azides.
Caption: General experimental workflow for studying reaction kinetics.
References
- 1. Visible light C–H amidation of heteroarenes with benzoyl azides - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02365J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Matrix isolation, time-resolved IR, and computational study of the photochemistry of benzoyl azide - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Optimization for N-(azidomethyl)benzamide Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N-(azidomethyl)benzamide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting catalyst system for this compound click chemistry?
A1: For most applications, particularly in aqueous or biological media, a copper(II) sulfate (CuSO₄) and sodium ascorbate system with a stabilizing ligand is the recommended starting point. The water-soluble ligand tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective for bioconjugation reactions in aqueous buffers.[1][2][3][4] A common starting ratio is 1:5 of CuSO₄ to THPTA.[5]
Q2: My click reaction with this compound is not working or giving low yields. What are the common causes and how can I troubleshoot it?
A2: Low or no yield in a click reaction can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include catalyst inactivation due to oxygen, incorrect ligand choice, or issues with your reagents.[5][6]
Q3: Can I use a copper(I) salt directly as the catalyst?
A3: Yes, copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[1][7] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Therefore, reactions using Cu(I) salts require careful exclusion of air, often through the use of inert atmosphere techniques (e.g., a glove box or Schlenk line). For ease of use, the in situ reduction of Cu(II) with sodium ascorbate is often preferred.[7][8][9]
Q4: Are there alternatives to copper catalysts for reactions with this compound?
A4: Yes, if copper toxicity is a concern, particularly in live-cell applications, copper-free click chemistry is a viable alternative. This approach, known as strain-promoted azide-alkyne cycloaddition (SPAAC), utilizes a strained cyclooctyne derivative (e.g., DBCO) instead of a terminal alkyne, which reacts with the azide without the need for a metal catalyst.[10][11][12][13][14] For achieving a different regioselectivity (1,5-disubstituted triazole), ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed.[7][15]
Q5: How can I monitor the progress of my click reaction?
A5: Reaction progress can be monitored using various analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy by observing the disappearance of starting materials and the appearance of the triazole product. For high-throughput screening or optimization, a fluorogenic azide can be used in a model reaction.[8][9] The formation of the triazole product leads to a significant increase in fluorescence, providing an easy readout of reaction efficiency.[5][8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the click chemistry reaction of this compound.
| Problem | Potential Cause | Recommended Solution |
| No or Low Product Formation | Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[1][8] | - Degas your solvents and reagents. - Work under an inert atmosphere (e.g., nitrogen or argon). - Ensure a sufficient excess of sodium ascorbate is present to maintain a reducing environment.[7] |
| Inappropriate Ligand: The chosen ligand may not be suitable for the reaction conditions (e.g., poor solubility in the solvent). | - For aqueous reactions, use a water-soluble ligand like THPTA.[1][3] - For organic solvents, TBTA can be used.[1][4] | |
| Copper Sequestration: Other functional groups in your reaction mixture (e.g., thiols, some buffer components like Tris) may chelate the copper ions, making them unavailable for catalysis.[6] | - Increase the concentration of the copper catalyst and ligand. - Add a sacrificial metal ion like Zn(II) to bind to the interfering functional groups.[6] - Avoid buffers known to strongly coordinate with copper; phosphate buffers can also cause precipitation.[6] | |
| Poor Reagent Quality: The this compound or the alkyne partner may have degraded or contain impurities. | - Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, MS). - Use freshly prepared or purified reagents. | |
| Side Product Formation | Oxidative Homocoupling of Alkyne: In the absence of sufficient reducing agent or azide, alkynes can undergo oxidative homocoupling. | - Increase the concentration of sodium ascorbate.[7] - Ensure the azide is present in a stoichiometric or slight excess amount. |
| Biomolecule Damage (in bioconjugation): Reactive oxygen species generated by the Cu/ascorbate system can damage sensitive biomolecules.[6][8] | - Use a protective ligand like THPTA, which also acts as a sacrificial reductant.[6] - Include aminoguanidine to scavenge reactive byproducts of ascorbate oxidation.[6] | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions or improper mixing can lead to variable results. | - Prepare fresh stock solutions of reagents, especially sodium ascorbate. - Pre-mix the CuSO₄ and ligand before adding them to the reaction mixture.[9] |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and should be optimized for your specific substrates and application.
-
Prepare Stock Solutions:
-
This compound in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).
-
Alkyne substrate in a compatible solvent.
-
100 mM Copper(II) Sulfate (CuSO₄) in water.
-
500 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
-
500 mM Sodium Ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the this compound and alkyne solutions.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions and let them stand for a few minutes. A 1:5 molar ratio is a good starting point.
-
Add the catalyst-ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Conditions:
-
Vortex the mixture gently.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need optimization.
-
Protect the reaction from light, as ascorbate solutions can be light-sensitive.[16]
-
-
Work-up and Analysis:
-
The work-up procedure will depend on the nature of your product. It may involve precipitation, extraction, or direct purification by chromatography.
-
Analyze the reaction mixture by TLC, LC-MS, or NMR to confirm product formation.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges for optimizing a CuAAC reaction.
| Component | Typical Concentration Range | Notes |
| Azide/Alkyne | 10 µM - 10 mM | The limiting reagent concentration will influence the required catalyst loading. |
| CuSO₄ | 50 µM - 1 mM | Higher concentrations may be needed if copper-chelating groups are present. |
| Ligand (THPTA) | 250 µM - 5 mM | A 5-fold excess relative to CuSO₄ is common to protect biomolecules and accelerate the reaction.[5][6] |
| Sodium Ascorbate | 1 mM - 10 mM | A significant excess is used to maintain a reducing environment. |
Visualizations
Experimental Workflow for Catalyst Optimization
Caption: A typical workflow for screening and optimizing catalyst systems for click chemistry.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yield click chemistry reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. confluore.com [confluore.com]
- 3. cat-ELCCA: Catalyzing Drug Discovery Through Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with N-(azidomethyl)benzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility challenges with "N-(azidomethyl)benzamide" in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: While specific experimental data for this compound is not extensively published, benzamide and its derivatives generally exhibit low to moderate solubility in water.[1][2] Low molecular weight amides can be soluble due to hydrogen bonding, but the introduction of the larger, non-polar benzyl group in this compound likely reduces its aqueous solubility. Researchers should anticipate challenges in achieving high concentrations in purely aqueous buffers.
Q2: Why is my this compound not dissolving in my aqueous buffer?
A2: Poor solubility of benzamide derivatives like this compound in aqueous solutions is a common issue.[3] This can be attributed to the crystalline nature of the solid and the presence of hydrophobic moieties in the molecule.[4] Factors such as buffer pH, ionic strength, and temperature can also significantly impact solubility.
Q3: What are the initial steps to improve the solubility of this compound?
A3: A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations. Initial steps include:
-
Co-solvency: Introduce a water-miscible organic solvent to the aqueous buffer.
-
pH Adjustment: Determine if the compound has ionizable groups and adjust the pH of the buffer accordingly.
-
Gentle Heating and Sonication: These can help overcome the energy barrier for dissolution, but stability should be monitored.
Q4: Can I use DMSO to dissolve this compound? What are the potential issues?
A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can likely dissolve this compound at high concentrations. However, for many biological assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Preparing a high-concentration stock solution in DMSO and then diluting it into the aqueous buffer is a common practice. Be mindful of the potential for the compound to precipitate out of solution upon dilution.
Troubleshooting Guide
Issue 1: Compound precipitates upon dilution of a concentrated stock solution.
Cause: The aqueous buffer cannot maintain the high concentration of this compound achieved in the organic stock solvent.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.
-
Optimize the co-solvent percentage: Systematically test different percentages of the organic co-solvent in your final aqueous buffer to find a balance between solubility and biological compatibility.
-
Use a different co-solvent: Some co-solvents may be more effective at maintaining solubility at lower concentrations.
-
Employ solubility enhancers: Consider the addition of excipients like cyclodextrins to the aqueous buffer before adding the compound stock.
Issue 2: Inconsistent results in biological assays.
Cause: This could be due to partial precipitation of the compound, leading to variability in the effective concentration.
Solutions:
-
Visually inspect for precipitation: Before use, carefully inspect all solutions for any signs of precipitation (cloudiness, particulates). Centrifuge samples and check for a pellet if unsure.
-
Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.
-
Filter sterilize with caution: If filter sterilization is required, use a low-protein-binding filter (e.g., PVDF) and be aware that it could potentially remove precipitated compound. It is often better to prepare solutions from sterile components under aseptic conditions.
Experimental Protocols & Data
Protocol 1: Determining Optimal Co-solvent Concentration
This protocol outlines a method for identifying the minimum co-solvent concentration required to maintain this compound in solution at a desired final concentration.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% of a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF) to create a 10 mM stock solution.
-
Set up serial dilutions of the co-solvent: In a multi-well plate or microcentrifuge tubes, prepare a series of aqueous buffer solutions with varying percentages of the chosen co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%, 10%).
-
Add the compound stock: Add a fixed volume of the 10 mM stock solution to each of the co-solvent/buffer mixtures to achieve the desired final concentration (e.g., 100 µM).
-
Equilibrate and observe: Mix well and allow the solutions to equilibrate at the experimental temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.
-
Quantify solubility (Optional): For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Table 1: Solubility of this compound with Different Co-solvents
| Co-solvent | Co-solvent Concentration (%) | Visual Observation (at 100 µM) |
| None | 0 | Immediate Precipitation |
| DMSO | 0.5 | Slight Haze |
| DMSO | 1.0 | Clear Solution |
| DMSO | 2.0 | Clear Solution |
| Ethanol | 1.0 | Precipitation |
| Ethanol | 2.0 | Slight Haze |
| Ethanol | 5.0 | Clear Solution |
Protocol 2: pH-Dependent Solubility Assessment
This protocol helps determine if altering the pH of the aqueous buffer can improve the solubility of this compound.
-
Prepare a range of buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).
-
Add the compound: Add a pre-weighed amount of solid this compound to a fixed volume of each buffer to create a saturated solution.
-
Equilibrate: Shake or stir the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separate solid and liquid phases: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify the dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Table 2: Effect of pH on the Solubility of this compound
| Buffer pH | Measured Solubility (µg/mL) |
| 4.0 | 15.2 |
| 5.0 | 12.8 |
| 6.0 | 10.5 |
| 7.0 | 10.1 |
| 7.4 | 9.8 |
| 8.0 | 11.2 |
| 9.0 | 14.5 |
Note: Data in tables are illustrative and not based on experimental results.
Visualizations
Caption: A workflow for systematically optimizing the solubility of this compound.
Caption: A troubleshooting decision tree for addressing precipitation issues.
References
- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
The Enigmatic Role of N-(azidomethyl)benzamide in Bioconjugation: A Comparative Overview
Researchers, scientists, and drug development professionals are constantly seeking novel reagents to enhance the precision and efficiency of bioconjugation. While a plethora of azide-containing reagents have been developed for "click chemistry," a powerful and versatile set of bioorthogonal reactions, the specific utility and performance of N-(azidomethyl)benzamide remain largely uncharted in the scientific literature. This guide aims to provide a comparative perspective on this compound, contrasting its theoretical attributes with the well-established performance of other common azide-containing reagents. Due to a notable absence of published experimental data on this compound in bioconjugation applications, this comparison will be primarily qualitative, drawing upon the fundamental principles of click chemistry and the known properties of its constituent chemical moieties.
The azide functional group (-N₃) is a cornerstone of bioorthogonal chemistry, prized for its small size, stability in biological systems, and specific reactivity with alkynes in click chemistry reactions.[1] This unique reactivity allows for the precise labeling and conjugation of biomolecules in complex biological environments. The two primary forms of azide-alkyne click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] The choice of azide reagent can significantly impact the efficiency, kinetics, and biocompatibility of these reactions.
A Theoretical Profile of this compound
This compound introduces an azidomethyl group attached to a benzamide scaffold. While direct experimental evidence is lacking, we can infer potential characteristics based on its structure. The benzamide group is a common motif in medicinal chemistry and is known for its relative stability.[3] The presence of the aromatic ring and the amide bond could influence the reagent's solubility, steric hindrance, and potential for secondary interactions with biomolecules.
Comparison with Common Azide-Containing Reagents
To understand the potential place of this compound in the landscape of bioconjugation reagents, it is essential to compare it with widely used alternatives for which extensive experimental data are available.
| Reagent Category | Example(s) | Key Characteristics | Known Performance Data |
| Simple Alkyl Azides | Azidoethane, 3-Azidopropanol | Small, non-perturbing, good for basic labeling. | Variable, can exhibit lower reaction rates compared to more complex azides. |
| PEGylated Azides | Azido-PEG-amine | Increased hydrophilicity, reduced aggregation, improved pharmacokinetics. | Widely used to enhance the solubility and biocompatibility of conjugates. |
| Biotin-Azides | Azido-biotin | Enables subsequent detection or purification using streptavidin. | Standard tool for affinity-based applications. |
| Fluorescent Azides | TAMRA-azide, Fluorescein-azide | Allows for direct visualization of labeled molecules via fluorescence microscopy or flow cytometry. | Routinely used for imaging applications. |
| Picolyl Azides | Picolyl azide-fluorophores | Contains a copper-chelating motif that accelerates CuAAC reactions.[4] | Demonstrates significantly faster reaction kinetics in CuAAC compared to simple alkyl azides. |
| This compound | N/A | Theoretical: May offer a rigid scaffold; potential for altered solubility and cell permeability due to the benzamide group. | No published data available on reaction kinetics, labeling efficiency, or stability in bioconjugation contexts. |
Experimental Protocols: A General Framework for Azide Labeling
While a specific protocol for this compound cannot be provided due to the lack of published use-cases, a general workflow for protein labeling using an azide-containing reagent via CuAAC is outlined below. This protocol would require optimization for any new reagent.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of a Protein
Materials:
-
Azide-containing labeling reagent (e.g., this compound)
-
Alkyne-modified protein
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Protein Preparation: Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare stock solutions of the azide reagent, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).
-
Reaction Setup: In a microcentrifuge tube, combine the protein solution, the azide reagent, and the THPTA ligand.
-
Initiation of Reaction: Add the CuSO₄ solution, followed immediately by the sodium ascorbate solution to the reaction mixture. The final concentrations should be optimized but are typically in the range of:
-
Azide reagent: 10-100 molar excess over the protein
-
CuSO₄: 50-100 µM
-
Sodium ascorbate: 500-1000 µM
-
THPTA: 250-500 µM
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Remove the excess reagents and byproducts by methods such as size-exclusion chromatography, dialysis, or precipitation.
-
Analysis: Confirm the successful labeling of the protein using techniques like SDS-PAGE with in-gel fluorescence (if a fluorescent alkyne or azide was used) or mass spectrometry.
Visualizing the Click Chemistry Workflow
The following diagram illustrates the general workflow for a CuAAC reaction.
Conclusion and Future Directions
This compound represents a potential, yet uncharacterized, tool in the vast toolbox of click chemistry reagents. Its benzamide moiety could confer unique properties related to stability, solubility, and biocompatibility. However, without empirical data, its performance relative to established reagents remains speculative. Future research is needed to synthesize and characterize this compound's reactivity in both CuAAC and SPAAC reactions. Key performance indicators such as reaction kinetics, labeling efficiency on various biomolecules (proteins, nucleic acids, etc.), and stability in cellular and in vivo environments need to be systematically evaluated. Such studies will be crucial to determine if this compound offers any advantages over existing azide-containing reagents and to define its potential applications in chemical biology and drug development. Until then, researchers are advised to rely on the extensive and well-documented portfolio of existing azide reagents for their bioconjugation needs.
References
- 1. Synthesis and stability of strongly acidic benzamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.unite.edu.mk [eprints.unite.edu.mk]
- 4. Click Chemistry [organic-chemistry.org]
A Comparative Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents for Bioorthogonal Labeling
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a powerful tool for covalently labeling biomolecules in living systems without the need for cytotoxic copper catalysts.[1][2] This guide offers a comparative overview of commonly used SPAAC reagents, focusing on the strained cyclooctynes that are central to this chemistry.
While the query mentioned "N-(azidomethyl)benzamide," a comprehensive literature search did not yield evidence of its use as a standard reagent in bioorthogonal chemistry or SPAAC reactions. The field predominantly utilizes small, bioorthogonally-inert azide reporters incorporated into biomolecules, which are then targeted by strained alkyne probes. Therefore, this guide will focus on comparing the performance of various widely-used strained alkyne SPAAC reagents, such as BCN, DIBO, and DBCO, to inform researchers, scientists, and drug development professionals on selecting the optimal tool for their experimental needs.
The SPAAC Reaction: A Brief Overview
SPAAC is a type of [3+2] cycloaddition between a strained cyclooctyne and an azide, forming a stable triazole linkage.[2] The reaction's driving force is the release of ring strain in the cyclooctyne, which allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments without a catalyst.[1]
Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Comparison of Common SPAAC Reagents
The choice of a strained cyclooctyne reagent is critical and depends on the specific application, balancing reactivity, stability, and hydrophilicity. Below is a comparison of some of the most common cyclooctyne reagents.
| Reagent | Full Name | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| BCN | Bicyclo[6.1.0]nonyne | 0.14 - 0.29[3][4] | Good balance of reactivity and hydrophilicity. Can exhibit some cross-reactivity with thiols.[4] |
| DIBO | 4-Dibenzocyclooctynol | 0.17[3][5] | Reacts exceptionally fast. The alcohol or ketone functions offer a handle for installing various tags.[5] |
| DBCO (ADIBO) | Dibenzocyclooctyne | ~0.31[3] | Possesses fast kinetics and good stability in aqueous buffers.[6] |
| DIFO | Difluorinated Cyclooctyne | 0.076[3] | Increased reactivity due to electron-withdrawing fluorine atoms. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of SPAAC reagents. Below are example protocols for antibody labeling using DBCO and BCN reagents.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, followed by the SPAAC reaction with an azide-containing molecule.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH ~7.4)
-
DBCO-NHS ester (10 mM in DMSO)
-
Azide-functionalized molecule of interest
-
Quenching solution (e.g., 100 mM Tris or glycine)
-
Spin desalting column
Procedure:
-
Antibody Activation:
-
Mix the antibody solution with a 20-30 fold molar excess of DBCO-NHS ester solution. The final DMSO concentration should be below 20%.[7]
-
Incubate the reaction for 60 minutes at room temperature.[7][8]
-
Quench the reaction by adding the quenching solution and incubate for an additional 15 minutes.[8]
-
Remove unreacted DBCO-NHS ester using a spin desalting column.[8] The DBCO-functionalized antibody can be stored at -20°C for up to a month.[8]
-
-
SPAAC Reaction:
-
Analysis and Purification:
Protocol 2: Antibody Labeling with BCN-NHS Ester
This protocol is similar to the DBCO labeling protocol, with a key consideration for the potential reactivity of BCN with thiols.
Materials:
-
Antibody solution (1 mg/mL in a suitable buffer)
-
BCN-NHS ester (10 mM in DMSO)
-
Azide-functionalized molecule of interest
-
Quenching solution (e.g., 100 mM Tris)
-
Spin desalting column
-
β-mercaptoethanol (β-ME) (optional, to suppress thiol-BCN side reactions)[10]
Procedure:
-
Antibody Activation:
-
Mix the antibody with a 20-30 fold molar excess of BCN-NHS ester in a buffer with a final DMSO concentration around 20%.[10]
-
Incubate at room temperature for 60 minutes.[10]
-
Add Tris buffer to quench the reaction and incubate for 15 minutes.[10]
-
Remove unreacted BCN-NHS ester using a spin desalting column. BCN-functionalized antibodies can be stored at -20°C for months.[10]
-
-
SPAAC Reaction:
-
If the azide-containing molecule also has free thiols, consider adding a low concentration of β-ME to the reaction mixture to minimize side reactions with BCN.[4]
-
Mix the BCN-labeled antibody with the azide-functionalized molecule.
-
Incubate for several hours to overnight.
-
-
Analysis and Purification:
-
Analyze the reaction by SDS-PAGE.
-
Purify the conjugate as described in Protocol 1.
-
Experimental Workflow for Bioorthogonal Labeling
The following diagram illustrates a general workflow for a bioorthogonal labeling experiment using SPAAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
Validation of N-(azidomethyl)benzamide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of chemical labeling reagents is paramount for generating reliable and reproducible data. This guide provides a comprehensive overview of the validation process for "N-(azidomethyl)benzamide" labeling using mass spectrometry. Due to the limited availability of specific data for this compound in publicly accessible literature, this guide establishes a hypothetical validation framework based on established principles of similar azide-containing chemical probes. This framework is then objectively compared with widely used alternative labeling strategies, supported by established experimental data.
Introduction to this compound and Azide-Alkyne Click Chemistry
This compound is a chemical probe that contains an azide functional group. This group can be utilized for bioorthogonal ligation, most commonly through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1] This reaction forms a stable triazole linkage between the azide-labeled molecule and a molecule containing a terminal alkyne. In the context of proteomics, this allows for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) to the labeled protein.
The validation of such a labeling strategy by mass spectrometry is crucial to ensure its specificity, efficiency, and suitability for quantitative proteomics studies. This involves confirming the covalent modification of the target protein, identifying the site of labeling, and quantifying the extent of labeling.
Hypothetical Validation Workflow for this compound Labeling
The following workflow outlines the key steps for validating the labeling of a target protein with this compound, followed by mass spectrometry analysis.
References
A Head-to-Head Comparison: N-(azidomethyl)benzamide Analogs vs. NHS Esters for Bioconjugation
For researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies, the choice of linker chemistry is paramount. While N-hydroxysuccinimide (NHS) esters have long been a workhorse for labeling proteins, emerging alternatives based on azido-benzamide scaffolds offer significant advantages in terms of specificity, stability, and efficiency. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
The primary advantage of using N-(azidomethyl)benzamide and its analogs lies in the ability to achieve site-specific protein modification, particularly at the N-terminus, and to introduce a bioorthogonal azide handle for subsequent "click" chemistry reactions. This contrasts with NHS esters, which typically react with primary amines on lysine residues and the N-terminus, often leading to a heterogeneous mixture of conjugates.
Quantitative Performance Comparison
The following table summarizes the key performance differences between bioconjugation strategies employing this compound analogs and traditional NHS esters.
| Feature | This compound Analogs (e.g., Benzaldehyde derivatives) | NHS Esters |
| Specificity | High (Primarily N-terminal α-amine) | Moderate (Lysine ε-amines and N-terminal α-amine) |
| Reaction pH | 6.0 - 7.5 | 7.2 - 8.5[1] |
| Reaction Speed | Variable, can be very fast (minutes to hours) | Fast (minutes to a few hours)[1] |
| Stability of Linkage | Stable secondary amine or amide bond | Stable amide bond[1] |
| Hydrolytic Stability | High | Moderate (susceptible to hydrolysis) |
| Side Reactions | Minimal | Potential for reaction with serine, threonine, and tyrosine |
| Bioorthogonality | Yes (introduces an azide for click chemistry) | No |
| Homogeneity of Conjugate | High | Low to moderate |
Reaction Pathways and Experimental Workflow
The distinct mechanisms of this compound analogs and NHS esters underpin their differing specificities and applications.
The workflow for introducing an azide via a benzaldehyde derivative followed by click chemistry provides a more controlled and versatile approach to bioconjugation.
Key Advantages of this compound Analogs
-
Site-Specificity: Benzaldehyde derivatives can be used to selectively modify the N-terminal α-amine of a protein through reductive amination.[2] This is achieved by controlling the reaction pH, as the N-terminal amine has a lower pKa than the ε-amine of lysine residues, making it more nucleophilic at near-neutral pH.[3] This specificity results in a homogeneous product with a defined site of conjugation, which is crucial for applications like antibody-drug conjugates (ADCs) where the position of the payload can significantly impact efficacy and stability.
-
Bioorthogonality: The introduction of an azide group creates a bioorthogonal handle. This means the azide will not react with any functional groups naturally present in a biological system. It will only react with a complementary alkyne-functionalized molecule in a highly specific "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5] This allows for a two-step labeling strategy where the protein is first modified with the azide, purified, and then conjugated to a wide range of molecules (e.g., fluorophores, drugs, biotin) containing an alkyne.
-
Enhanced Reaction Kinetics and Efficiency: While not this compound itself, related benzoyl fluorides like 4-azidobenzoyl fluoride (ABF) have demonstrated significantly faster reaction kinetics and higher conjugation efficiency compared to their NHS ester counterparts.[6][7] This suggests that the benzamide scaffold can lead to more rapid and complete labeling, even at lower temperatures, which is beneficial for sensitive proteins.
-
Stability: The resulting secondary amine bond from reductive amination and the triazole ring from CuAAC are highly stable under physiological conditions. The amide bond formed from NHS esters is also stable, but the benzamide linkage itself is generally more resistant to hydrolysis than esters.[8][9][10]
Disadvantages of NHS Esters
-
Lack of Specificity: NHS esters react with all accessible primary amines, including the N-terminus and the numerous lysine residues on the protein surface. This results in a heterogeneous mixture of conjugates with varying numbers of labels at different positions, which can lead to batch-to-batch variability and unpredictable performance.
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which competes with the desired amination reaction.[11] This can reduce labeling efficiency and requires careful control of reaction conditions, particularly pH and protein concentration.
-
Potential for Side Reactions: Although primarily reactive towards amines, NHS esters have been reported to react with other nucleophilic residues like serine, threonine, and tyrosine, especially at higher pH or with large excesses of the reagent.[6]
Experimental Protocols
Protocol 1: N-terminal Azide Labeling of a Protein via Reductive Amination
This protocol is a general guideline for the N-terminal modification of a protein using an azido-benzaldehyde derivative.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0)
-
Azido-benzaldehyde derivative (e.g., 4-(azidomethyl)benzaldehyde)
-
Sodium cyanoborohydride (NaBH₃CN) stock solution (e.g., 1 M in water)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the azido-benzaldehyde derivative to the protein solution to a final concentration of 1-5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Add sodium cyanoborohydride to a final concentration of 20-50 mM.
-
Incubate the reaction for an additional 4-16 hours at room temperature or 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 100 mM and incubate for 30 minutes.
-
Purify the azide-labeled protein using a size-exclusion chromatography column to remove excess reagents.
-
Characterize the labeled protein by mass spectrometry to confirm the modification.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-functionalized probe (e.g., alkyne-fluorophore, alkyne-drug)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
To the azide-labeled protein solution, add the alkyne-functionalized probe to a 5-10 fold molar excess.
-
In a separate tube, prepare the catalyst premix by adding CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the catalyst premix to the protein-alkyne mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the final bioconjugate using a size-exclusion chromatography column to remove the catalyst and excess probe.
-
Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, UV-Vis spectroscopy, mass spectrometry).
Protocol 3: Standard NHS Ester Labeling of a Protein
This is a general protocol for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.5)
-
NHS ester of the label (e.g., biotin-NHS, fluorescent dye-NHS) dissolved in an organic solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the NHS ester solution to the protein solution to achieve a 10-20 fold molar excess of the reagent. The final concentration of the organic solvent should typically be less than 10%.
-
Incubate the reaction for 1-2 hours at room temperature or 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes.
-
Purify the labeled protein using a size-exclusion chromatography column to remove unreacted NHS ester and the hydrolyzed product.
-
Characterize the labeled protein to determine the degree of labeling (DOL).
References
- 1. broadpharm.com [broadpharm.com]
- 2. Chelation-Assisted, Copper(II) Acetate-Accelerated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chemicalforums.com [chemicalforums.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Cross-Reactivity Profile of N-(azidomethyl)benzamide: A Comparative Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate landscape of chemical biology and drug development, the specificity of molecular probes is paramount. This guide provides a comprehensive analysis of the potential cross-reactivity of "N-(azidomethyl)benzamide," a novel chemical entity, by drawing comparisons with structurally related, well-characterized benzamide-containing drugs. This report is intended to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to anticipate and assess the target profile of this and similar compounds.
Introduction to this compound
"this compound" is a bifunctional molecule featuring a benzamide scaffold and an azidomethyl group. The benzamide moiety is a common pharmacophore found in a variety of clinically approved drugs, suggesting its potential for biological activity. The azidomethyl group serves as a bioorthogonal handle, allowing for covalent modification of target molecules via "click chemistry," a powerful tool for chemical biology and drug discovery. The inherent reactivity of these two components dictates the compound's potential for both on-target efficacy and off-target interactions.
Potential Cross-Reactivity Profile of the Benzamide Moiety
While direct cross-reactivity studies on "this compound" are not publicly available, the extensive history of benzamide-based pharmaceuticals provides a strong foundation for predicting its potential off-target effects. The benzamide core is known to interact with a range of biological targets, primarily G-protein coupled receptors (GPCRs) and enzymes.
To illustrate this, we have compiled binding affinity data for three representative benzamide drugs: Amisulpride, Raclopride, and Remoxipride. These drugs are primarily antagonists of dopamine D2 and D3 receptors, but also exhibit varying degrees of affinity for other receptors, which are considered off-targets.
| Drug | Primary Target(s) | Primary Target Affinity (Ki, nM) | Known Off-Target(s) | Off-Target Affinity (Ki, nM) |
| Amisulpride | Dopamine D2/D3 Receptors | D2: ~3 | Serotonin 5-HT7 Receptor | 5-HT7: ~10-20 |
| D3: ~3 | Serotonin 5-HT2B Receptor | Weak affinity | ||
| Adrenergic α2A & α2C Receptors | Weak affinity | |||
| Raclopride | Dopamine D2/D3 Receptors | D2: 1.8[1] | Dopamine D4 Receptor | 2400[1] |
| D3: 3.5[1] | Dopamine D1 Receptor | 18000[1] | ||
| Remoxipride | Dopamine D2 Receptors | IC50 = 1570[2] | Sigma Receptors | - |
This data highlights that even for drugs designed to be selective, off-target interactions are common. Therefore, it is plausible that "this compound" could exhibit affinity for dopamine, serotonin, or other receptors, depending on its specific conformation and physicochemical properties.
The Bioorthogonal Nature of the Azidomethyl Group
The azidomethyl group is a key feature of "this compound," enabling its use as a chemical probe. Azides are well-established as bioorthogonal functional groups, meaning they are generally unreactive with most biological molecules, ensuring that their reactivity is reserved for specific, externally introduced reaction partners. The primary reactions of azides in a biological context are:
-
Staudinger Ligation: Reaction with a phosphine to form an aza-ylide, which then rearranges to a stable amide bond. This reaction is highly specific but can have slower kinetics.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used "click" reaction with a terminal alkyne, catalyzed by copper(I). The potential for cytotoxicity from the copper catalyst is a consideration for in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version of the click reaction that utilizes a strained cyclooctyne. This method is highly biocompatible and suitable for live-cell and in vivo studies, though the kinetics can be slower than CuAAC.[4]
While the azide group itself is largely inert to biological nucleophiles, there is evidence of metabolic reduction of aromatic azides in some biological systems.[5] This potential for in vivo reduction should be considered when designing long-term experiments.
Comparison with Alternative Bioorthogonal Probes
The choice of a bioorthogonal probe depends on the specific application, including the desired reaction kinetics, biocompatibility, and the nature of the target. Here, we compare the azidomethyl handle of "this compound" with other common bioorthogonal functionalities.
| Bioorthogonal Reaction | Key Features | Advantages | Disadvantages |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Reaction between an azide and an alkyne. | - High efficiency and specificity (CuAAC)- Biocompatible (SPAAC)- Small, non-perturbing tags | - Copper toxicity in CuAAC- Slower kinetics in SPAAC |
| Tetrazine Ligation | Inverse electron-demand Diels-Alder reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene).[5] | - Extremely fast reaction kinetics[5]- Highly bioorthogonal- Suitable for low concentration applications | - Tetrazine probes can be less stable- Larger tags compared to azides |
| Staudinger Ligation | Reaction between an azide and a phosphine. | - Highly specific- Forms a native amide bond (traceless version) | - Slower reaction kinetics compared to click chemistry[3]- Phosphine reagents can be prone to oxidation |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of "this compound," a combination of in vitro assays is recommended.
Competitive Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.
Protocol Outline:
-
Preparation of Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A radiolabeled or fluorescent ligand with known affinity for the target receptor.
-
A series of concentrations of the test compound ("this compound").
-
Assay buffer.
-
-
Assay Procedure:
-
Incubate the receptor preparation with the labeled ligand in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound ligand (e.g., by filtration or centrifugation).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Enzyme Inhibition Assay
This assay measures the effect of a compound on the activity of a specific enzyme.
Protocol Outline:
-
Preparation of Materials:
-
Purified enzyme of interest.
-
Substrate for the enzyme.
-
A series of concentrations of the test compound ("this compound").
-
Assay buffer.
-
-
Assay Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate (e.g., by spectrophotometry or fluorometry).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Plot the enzyme activity (as a percentage of the control without inhibitor) against the concentration of the test compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Visualizing Workflows and Pathways
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Potential interference of a benzamide compound with a G-protein coupled receptor signaling pathway.
Caption: A generalized workflow for assessing the cross-reactivity of a novel chemical probe.
Caption: A logical relationship diagram comparing key features of different bioorthogonal reactions.
Conclusion
"this compound" represents a promising tool for chemical biology, combining a biologically relevant scaffold with a versatile bioorthogonal handle. While its specific cross-reactivity profile remains to be experimentally determined, this guide provides a framework for researchers to make informed predictions based on the known pharmacology of the benzamide class of molecules. The provided experimental protocols offer a starting point for the systematic evaluation of its on- and off-target interactions. By carefully considering the potential for cross-reactivity and choosing the appropriate bioorthogonal chemistry for the intended application, researchers can effectively leverage the capabilities of this and similar chemical probes in their studies.
References
- 1. Raclopride - Wikipedia [en.wikipedia.org]
- 2. Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
Benchmarking N-(azidomethyl)benzamide: A Comparative Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and drug development, the choice of linker chemistry is paramount to the success of novel therapeutics and diagnostic agents. "N-(azidomethyl)benzamide" emerges as a readily synthesized azide-containing reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides an objective comparison of "this compound" against commercially available alternatives, supported by available experimental data and detailed protocols for standardized benchmarking.
Performance Comparison
Commercial suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and BroadPharm offer a range of azide-containing reagents with modifications designed to enhance performance in bioconjugation applications. These include polyethylene glycol (PEG) linkers to improve solubility and reduce aggregation, and copper-chelating moieties to accelerate reaction kinetics.
Table 1: Comparison of "this compound" with Commercial Azide Linkers
| Feature | This compound (inferred) | PEGylated Azides (e.g., Azide-PEGn-amine) | Copper-Chelating Azides (e.g., Picolyl Azides) |
| Structure | Simple, small molecule | Contains a polyethylene glycol chain | Incorporates a copper-chelating group (e.g., picolyl) |
| Solubility | Likely moderate in aqueous buffers | High in aqueous buffers | Generally good in aqueous buffers |
| Reaction Kinetics (CuAAC) | Estimated based on benzyl azide (Activation Energy: ~23-57 kJ/mol)[1] | Generally similar to standard azides, but improved solubility can enhance apparent reaction rates. | Significantly faster reaction rates compared to non-chelating azides. |
| Steric Hindrance | Low | Higher, dependent on PEG chain length | Moderate, depending on the chelating group |
| Applications | General bioconjugation, small molecule labeling | Conjugation of proteins, peptides, and nanoparticles where solubility is a concern. | Live-cell imaging, applications requiring low catalyst concentrations. |
| Commercial Availability | Not commercially available, requires custom synthesis. | Readily available from multiple suppliers. | Available from specialized suppliers. |
Experimental Protocols
To facilitate direct and unbiased comparisons, standardized experimental protocols are essential. Below are detailed methodologies for key experiments to benchmark the performance of "this compound" against other azide-containing reagents.
Determination of Reaction Kinetics via 1H NMR Spectroscopy
This protocol allows for the determination of the second-order rate constant for the CuAAC reaction.
Materials:
-
Azide reagent (e.g., this compound)
-
Alkyne reagent (e.g., phenylacetylene)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Deuterated solvent (e.g., DMSO-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide reagent, alkyne reagent, CuSO4, and sodium ascorbate in the deuterated solvent.
-
In an NMR tube, combine the azide and alky.ne solutions at equimolar concentrations (e.g., 10 mM).
-
Acquire a 1H NMR spectrum of the initial mixture (t=0).
-
Initiate the reaction by adding the CuSO4 and sodium ascorbate solutions to the NMR tube. A typical catalyst loading is 1-5 mol% of CuSO4 and 10 mol% of sodium ascorbate relative to the reactants.
-
Immediately start acquiring 1H NMR spectra at regular time intervals.
-
Monitor the disappearance of the reactant peaks and the appearance of the triazole product peaks.
-
Integrate the relevant peaks to determine the concentration of reactants and products at each time point.
-
Plot the reciprocal of the azide concentration versus time. The slope of the resulting linear plot will be the second-order rate constant (k).
Assessment of Bioconjugation Efficiency using SDS-PAGE
This protocol evaluates the efficiency of conjugating an azide-containing reagent to a protein.
Materials:
-
Protein with an alkyne modification (e.g., via incorporation of an unnatural amino acid)
-
Azide reagent
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue or fluorescent stain
Procedure:
-
Prepare a stock solution of the alkyne-modified protein in PBS.
-
Prepare stock solutions of the azide reagent, CuSO4, THPTA, and sodium ascorbate.
-
In a microcentrifuge tube, combine the protein solution with a molar excess of the azide reagent.
-
Add the THPTA and CuSO4 solutions (pre-mixed) to the reaction mixture. A final concentration of 100 µM CuSO4 and 500 µM THPTA is a good starting point.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for a defined period (e.g., 1 hour).
-
Quench the reaction by adding EDTA to chelate the copper catalyst.
-
Analyze the reaction mixture by SDS-PAGE.
-
Stain the gel to visualize the protein bands. The appearance of a higher molecular weight band corresponding to the protein-azide conjugate indicates a successful reaction.
-
Use densitometry to quantify the percentage of conjugated protein.
Stability Assay in Biological Media
This protocol assesses the stability of the azide reagent in a biologically relevant environment.
Materials:
-
Azide reagent
-
Cell culture medium (e.g., DMEM with 10% FBS) or plasma
-
High-performance liquid chromatography (HPLC) system
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare a stock solution of the azide reagent.
-
Spike the azide reagent into the biological medium to a known final concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the mixture.
-
Precipitate proteins from the aliquot (e.g., by adding acetonitrile).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by HPLC to quantify the remaining amount of the intact azide reagent.
-
(Optional) Use LC-MS to identify any degradation products.
-
Plot the concentration of the azide reagent versus time to determine its stability profile.
Visualizations
To aid in the understanding of the experimental workflows and underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for benchmarking azide reagents.
References
A Comparative Review of N-(azidomethyl)benzamide and its Analogs in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of reactive functional groups into small molecules has become a cornerstone of modern chemical biology. These "warheads" enable researchers to probe biological systems with greater precision, covalently modify proteins for therapeutic or diagnostic purposes, and construct complex molecular architectures. Among these, N-(azidomethyl)benzamide and its analogs have emerged as versatile tools with broad applications, from bioorthogonal "click" chemistry to targeted protein covalent modification. This guide provides a comparative overview of this compound and key analogs, focusing on their performance, underlying mechanisms, and the experimental protocols for their use.
This compound: A Click Chemistry Hub
This compound is primarily utilized as a building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The terminal azide group of this compound readily and specifically reacts with terminal alkynes to form a stable 1,2,3-triazole ring. This reaction is highly efficient, biocompatible, and proceeds under mild conditions, making it ideal for biological applications.[3][4] The resulting triazole serves as a robust linker, connecting the benzamide moiety to other molecules of interest, such as fluorophores, affinity tags, or drug candidates.[1][4]
Analogs for Covalent Protein Modification: The Rise of NASA and ArNASA Probes
Moving beyond simple conjugation, analogs of this compound have been developed as sophisticated tools for covalent protein modification. Notably, N-acyl-N-alkyl sulfonamides (NASA) and the more recent N-acyl-N-aryl sulfonamides (ArNASA) have been engineered as lysine-targeted covalent "warheads."[5][6][7][8] These probes are employed in a ligand-directed labeling strategy, where a ligand brings the reactive NASA or ArNASA group into close proximity to its target protein. This proximity-induced reaction leads to the acylation of a nearby lysine residue, resulting in a stable covalent bond.[6][7]
This approach has been successfully used to label and study a range of proteins, including G protein-coupled receptors (GPCRs) like the A2B adenosine receptor, and kinases such as CDK2 and BTK.[5][6][8] The ability to covalently modify specific proteins in their native environment opens up avenues for understanding protein function, developing novel therapeutics, and creating new diagnostic tools.
Data Presentation
Table 1: Comparison of Reaction Kinetics
| Compound Class | Reaction Type | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| This compound | CuAAC | 10² - 10⁴[9] | Bioorthogonal, high yielding, forms stable triazole linkage. Requires copper catalyst. |
| N-acyl-N-alkyl sulfonamide (NASA) | Lysine Acylation | ~10⁴[4] | Proximity-induced reactivity, targets lysine. Can have higher intrinsic reactivity leading to off-target effects. |
| N-acyl-N-aryl sulfonamide (ArNASA) | Lysine Acylation | Variable, can be tuned | Improved stability and reduced off-target reactions compared to NASA probes, while maintaining high reactivity towards the target.[8] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents | SPAAC | 10⁻¹ - 10¹ | Copper-free click chemistry, useful for in vivo applications where copper toxicity is a concern. Generally slower than CuAAC.[9] |
Table 2: IC50 Values of Selected Benzamide Analogs in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| MS-275 (Entinostat) | MCF-7 (Breast) | Varies | HDAC Inhibitor | [10] |
| MS-275 (Entinostat) | A549 (Lung) | Varies | HDAC Inhibitor | [10] |
| MS-275 (Entinostat) | K562 (Leukemia) | Varies | HDAC Inhibitor | [10] |
| MS-275 (Entinostat) | MDA-MB-231 (Breast) | Varies | HDAC Inhibitor | [10] |
| Compound 13h (MS-275 analog) | MCF-7 (Breast) | 4.86 | HDAC Inhibitor | [11] |
| Compound 13k (MS-275 analog) | K562 (Leukemia) | 3.12 | HDAC Inhibitor | [11] |
| Chalcone-based benzamide analog (4b) | MCF7 (Breast) | 0.16 | MDM2-p53 inhibitor | [12] |
| Chalcone-based benzamide analog (4b) | HepG2 (Liver) | 0.17 | MDM2-p53 inhibitor | [12] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the synthesis of related benzamidomethyl derivatives.[13]
-
Synthesis of N-(hydroxymethyl)benzamide: To a solution of benzamide (1 eq) in water, add potassium carbonate (0.1 eq) and a 37% aqueous solution of formaldehyde (2.5 eq). Heat the mixture to reflux for 2 hours. Cool the reaction mixture in an ice bath to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield N-(hydroxymethyl)benzamide.
-
Synthesis of N-(chloromethyl)benzamide: Suspend N-(hydroxymethyl)benzamide (1 eq) in a suitable solvent such as dichloromethane. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Remove the solvent under reduced pressure to obtain crude N-(chloromethyl)benzamide. Use this product immediately in the next step.
-
Synthesis of this compound: Dissolve the crude N-(chloromethyl)benzamide (1 eq) in a polar aprotic solvent like DMF. Add sodium azide (1.5 eq) and stir the reaction at room temperature for 12-16 hours. Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the alkyne-containing molecule (1 eq) and this compound (1.1 eq) in a suitable solvent system (e.g., t-butanol/water 1:1).
-
Add a solution of copper(II) sulfate (0.1 eq) in water.
-
Add a freshly prepared solution of sodium ascorbate (0.2 eq) in water.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
General Protocol for Ligand-Directed Labeling using a NASA Probe
-
Prepare a stock solution of the NASA-containing probe in DMSO.
-
Incubate the target protein or cells with the NASA probe at a predetermined concentration (typically in the nanomolar to low micromolar range) in an appropriate buffer (e.g., PBS) at 37°C for 1-2 hours.
-
To confirm target specificity, run a parallel experiment with a competitor ligand that binds to the same site.
-
Wash the cells or protein sample to remove the unbound probe.
-
Analyze the extent of labeling by methods such as SDS-PAGE followed by in-gel fluorescence (if the probe is fluorescently tagged), Western blotting with an antibody against a tag on the probe, or mass spectrometry to identify the modified lysine residue.
Mandatory Visualizations
Caption: A2B Adenosine Receptor Signaling Pathway.
Caption: Workflow for Targeted Protein Degradation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. researchgate.net [researchgate.net]
- 12. N-(2-Chloroethyl)benzamide [webbook.nist.gov]
- 13. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of N-(azidomethyl)benzamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
N-(azidomethyl)benzamide is an organic azide that requires careful handling and specific disposal procedures due to its potential explosive nature. This document provides essential guidance on the safe management and disposal of this compound, emphasizing laboratory safety and chemical handling best practices.
Hazard Assessment of this compound
Before handling this compound, a thorough hazard assessment is crucial. Organic azides are known to be sensitive to shock, friction, heat, and light, and can decompose explosively.[1] The stability of an organic azide can be estimated using established empirical rules.
The molecular formula for this compound is C₈H₈N₄O. Based on this, we can apply two common rules of thumb to assess its potential hazard:
-
Carbon-to-Nitrogen (C/N) Ratio: This ratio helps to evaluate the stability of an organic azide. A lower C/N ratio generally indicates a higher risk of explosive decomposition. For this compound, the C/N ratio is 8 carbons to 4 nitrogens, resulting in a C/N ratio of 2. Organic azides with a C/N ratio between 1 and 3 should be treated with caution, synthesized in small quantities, and stored at low temperatures in the dark.[1]
-
Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively safe. This compound has eight carbon atoms and one azide group, which satisfies this rule. However, the presence of the activating benzoyl group may influence its stability.
Quantitative Sensitivity Data
| Parameter | Value | Source |
| Impact Sensitivity | Data not available | N/A |
| Friction Sensitivity | Data not available | N/A |
Note: The absence of specific data does not imply that the compound is insensitive. Standard precautions for handling explosive materials should always be followed.
Proper Disposal Procedures
The recommended procedure for the disposal of this compound involves its chemical conversion to a less hazardous substance before being discarded as chemical waste. The Staudinger reduction is a mild and effective method for converting organic azides to stable amines.
Experimental Protocol: Staudinger Reduction of this compound
This protocol is adapted from established procedures for the Staudinger reduction of benzyl azides, which are structurally similar to this compound.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a chemical fume hood, behind a blast shield, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar. The concentration should be kept low, typically around 0.1-0.5 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Addition of Triphenylphosphine: Slowly add a solution of triphenylphosphine (1.1 equivalents) in THF to the stirred solution of the azide at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen gas evolution. The reaction is typically complete within a few hours.
-
Hydrolysis: Once the reaction is complete, cautiously add water to the reaction mixture to hydrolyze the intermediate iminophosphorane. Stir for an additional 30 minutes.
-
Workup:
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude N-(aminomethyl)benzamide and triphenylphosphine oxide.
-
-
Waste Disposal: The resulting mixture, containing the significantly less hazardous amine, can now be disposed of as standard chemical waste according to your institution's guidelines. The triphenylphosphine oxide byproduct is also managed as chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Signaling Pathway for Staudinger Reduction
The chemical transformation underlying the safe disposal procedure is the Staudinger reduction. The following diagram illustrates the reaction pathway.
Caption: Reaction pathway of the Staudinger reduction for detoxification.
References
Personal protective equipment for handling N-(azidomethyl)benzamide
Essential Safety and Handling Guide for N-(azidomethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While the full toxicological properties of this compound have not been completely investigated, it is classified as an irritant and should be handled with caution.[1] Organic azides are a class of compounds known for their potential toxicity and explosive nature under certain conditions, such as exposure to heat, friction, or shock.[2] Therefore, adherence to strict safety protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving: Wear Silver Shield® gloves under nitrile gloves. | Provides robust protection against potential high toxicity and skin absorption.[3] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1][3] |
| Skin and Body | A flame-resistant lab coat must be worn.[3] For operations with a higher risk of splashing, consider chemical-resistant boots and additional protective clothing.[1] | Prevents skin contact with the chemical. |
| Respiratory | Use only in a certified chemical fume hood.[1][3] For spill cleanup, an appropriate respirator may be necessary.[1] | Minimizes inhalation of vapors or dust.[1] |
| Additional | A blast shield should be used in front of the experimental setup within the fume hood.[3] | Provides an extra layer of protection against potential explosions or energetic decompositions. |
Operational Plan: Safe Handling Protocol
All handling of this compound must be conducted in a well-ventilated laboratory and within a designated chemical fume hood.[1][3] The following step-by-step protocol should be followed:
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Clear the fume hood of all unnecessary equipment and materials.
-
Assemble all necessary glassware and equipment. Avoid using glassware with ground glass joints when possible to minimize friction.[3] If their use is unavoidable, ensure they are thoroughly rinsed before assembly.[3]
-
Use plastic or ceramic spatulas for transferring the solid compound; never use metal spatulas to avoid the formation of shock-sensitive metal azides.[2][3]
-
-
Handling the Compound :
-
Don the appropriate PPE as detailed in Table 1.
-
Carefully weigh the desired amount of this compound on a non-metallic weigh boat inside the fume hood.
-
When dissolving the compound, add the solvent slowly to the solid.
-
Avoid heating the compound unless absolutely necessary and specified in a validated protocol. If heating is required, use a controlled heating mantle and a blast shield.
-
Keep the container tightly closed when not in use.[1]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent accidental reactions and environmental contamination.
-
Waste Collection :
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Avoid disposing of azides down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[3]
-
-
Disposal Method :
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
-
All waste disposal must be conducted through your institution's Environmental Health & Safety (EH&S) department and in accordance with all federal, state, and local regulations.[1][3]
-
Emergency Procedures
-
Eye Contact : Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact : Wash the affected area immediately and thoroughly with soap and running water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and give the person water to drink. Seek immediate medical attention.[1]
-
Spill : In the event of a spill, evacuate the immediate area. Wear an appropriate respirator, chemical-resistant gloves, and protective clothing.[1] Absorb the spill with an inert material and place it into a designated hazardous waste container.[1] Ventilate the area and wash the spill site after the material has been removed.[1]
Visual Workflow for Safe Handling
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
